molecular formula C14H18N2O B15603288 GSK963

GSK963

Cat. No.: B15603288
M. Wt: 230.31 g/mol
InChI Key: NJQVSLWJBLPTMD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK963 is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVSLWJBLPTMD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK963: A Deep Dive into its Mechanism of Action as a RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK963 is a potent and highly selective, chiral small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Its mechanism of action centers on the direct inhibition of the kinase activity of RIPK1, a critical regulator of cellular necrosis and inflammation. This in-depth guide explores the molecular interactions, cellular effects, and in vivo efficacy of this compound, providing a comprehensive overview for researchers in the field.

Core Mechanism: Inhibition of RIPK1 Kinase Activity

This compound functions by binding to the ATP-binding pocket of RIPK1, preventing the phosphorylation events necessary for its activation. This targeted inhibition effectively blocks the downstream signaling cascade that leads to necroptosis, a form of programmed necrotic cell death. The high selectivity of this compound for RIPK1, with over 10,000-fold greater affinity compared to a panel of 339 other kinases, underscores its precision as a pharmacological tool and therapeutic candidate.[1][2] Unlike the first-generation RIPK1 inhibitor, necrostatin-1, this compound does not inhibit indoleamine 2,3-dioxygenase (IDO), mitigating potential off-target effects.[2]

Quantitative Analysis of this compound Potency and Efficacy

The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Parameter Value Assay Condition Reference
IC₅₀ (RIPK1) 29 nMFluorescence Polarization (FP) binding assay[1][2]
Selectivity >10,000-foldAgainst a panel of 339 other kinases[1][2]

Table 1: Biochemical Potency and Selectivity of this compound

Cell Line Species IC₅₀ (Necroptosis Inhibition) Inducing Agent Reference
L-929Murine1 nMTNF + zVAD[3]
U937Human4 nMTNF + zVAD[3]
BMDMMurine3 nMNot Specified[2]

Table 2: Cellular Potency of this compound in Necroptosis Assays

Animal Model Dose Administration Effect Reference
C57BL/6 mice0.2 mg/kgIntraperitoneal (i.p.)Significant protection from TNF+zVAD-induced hypothermia[2]
C57BL/6 mice2 mg/kgIntraperitoneal (i.p.)Complete protection from TNF+zVAD-induced hypothermia[2]
C57BL/6 mice10 mg/kgIntraperitoneal (i.p.)Not specified[2]

Table 3: In Vivo Efficacy of this compound in a TNF-Induced Lethal Shock Model

Signaling Pathway of Necroptosis and this compound's Point of Intervention

The necroptosis pathway is a well-defined signaling cascade initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). The following diagram illustrates this pathway and the specific inhibitory action of this compound.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complex_i Complex I cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα TNFα TNFα->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_I RIPK1 cIAP1/2->RIPK1_I Ubiquitination (Survival) RIPK1_N RIPK1 (Active) RIPK1_I->RIPK1_N Deubiquitination & Caspase-8 inhibition RIPK3 RIPK3 (Active) RIPK1_N->RIPK3 Phosphorylation MLKL MLKL (Phosphorylated) RIPK3->MLKL Phosphorylation MLKL_Oligomer MLKL Oligomer MLKL->MLKL_Oligomer Oligomerization Pore_Formation Pore Formation MLKL_Oligomer->Pore_Formation Translocation to membrane Necroptosis Necroptosis Pore_Formation->Necroptosis This compound This compound This compound->RIPK1_N Inhibition

Caption: The necroptosis signaling pathway initiated by TNFα, highlighting the inhibitory action of this compound on RIPK1 kinase activity.

Experimental Protocols

RIPK1 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of this compound to the RIPK1 kinase domain.

  • Principle: A fluorescently labeled tracer molecule that binds to the ATP-binding pocket of RIPK1 is used. When the tracer is bound to the larger RIPK1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of an inhibitor like this compound, which competes for the same binding site, the tracer is displaced, tumbles more rapidly, and leads to a decrease in the FP signal.

  • Materials:

    • Recombinant human RIPK1 kinase domain.

    • Fluorescently labeled tracer (e.g., a proprietary fluorescently tagged ATP-competitive inhibitor).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • This compound stock solution in DMSO.

    • 384-well, low-volume, black microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In the microplate, add 1 µL of the this compound dilutions.

    • Add 10 µL of a solution containing the RIPK1 enzyme and the fluorescent tracer in the assay buffer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

TNF-Induced Necroptosis Assay in L929 Cells

This cell-based assay assesses the ability of this compound to protect cells from necroptotic cell death.

  • Principle: L929 murine fibrosarcoma cells are susceptible to necroptosis when treated with Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor (e.g., zVAD-fmk), which blocks the alternative apoptotic pathway. Cell viability is measured to determine the protective effect of the inhibitor.

  • Materials:

    • L929 cells.

    • DMEM supplemented with 10% FBS and antibiotics.

    • Recombinant murine TNFα.

    • zVAD-fmk (pan-caspase inhibitor).

    • This compound.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well, clear-bottom, white-walled plates.

  • Procedure:

    • Seed L929 cells in the 96-well plates at a density of 3 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce necroptosis by adding a combination of TNFα (e.g., 10 ng/mL) and zVAD-fmk (e.g., 20 µM).

    • Incubate for 18-24 hours.

    • Measure cell viability according to the manufacturer's protocol of the chosen reagent.

    • Normalize the data to untreated controls and calculate the IC₅₀ value.

In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This in vivo model evaluates the efficacy of this compound in a disease-relevant context.

  • Principle: Intravenous injection of TNFα in combination with a caspase inhibitor induces a lethal systemic inflammatory response in mice, characterized by hypothermia and mortality. The ability of this compound to prevent these outcomes is assessed.

  • Materials:

    • C57BL/6 mice.

    • Recombinant murine TNFα.

    • zVAD-fmk.

    • This compound formulated for intraperitoneal (i.p.) injection.

    • Rectal thermometer for measuring body temperature.

  • Procedure:

    • Acclimatize mice to the experimental conditions.

    • Administer this compound (e.g., 0.2, 2, or 10 mg/kg) or vehicle control via i.p. injection.

    • After a pre-determined time (e.g., 30 minutes), induce SIRS by intravenous injection of TNFα (e.g., 10 µ g/mouse ) and zVAD-fmk (e.g., 20 mg/kg).

    • Monitor the body temperature of the mice at regular intervals.

    • Record survival over a specified period (e.g., 24-48 hours).

    • Analyze the data to determine the protective effect of this compound on hypothermia and survival.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating a novel RIPK1 inhibitor like this compound.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., FP Binding Assay) Start->Biochemical_Assay Determine_Potency Determine IC50 & Ki Biochemical_Assay->Determine_Potency Cell_Based_Assay Cell-Based Assay (e.g., Necroptosis Assay) Determine_Potency->Cell_Based_Assay Evaluate_Cellular_Efficacy Evaluate Cellular Efficacy (EC50) Cell_Based_Assay->Evaluate_Cellular_Efficacy In_Vivo_Model In Vivo Model (e.g., TNF-induced SIRS) Evaluate_Cellular_Efficacy->In_Vivo_Model Assess_In_Vivo_Efficacy Assess In Vivo Efficacy (Survival, Biomarkers) In_Vivo_Model->Assess_In_Vivo_Efficacy Lead_Optimization Lead Optimization/ Further Development Assess_In_Vivo_Efficacy->Lead_Optimization

Caption: A generalized experimental workflow for the preclinical evaluation of a RIPK1 inhibitor.

References

GSK963: A Technical Guide to a Highly Potent and Selective RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation and programmed cell death, including necroptosis and apoptosis.[1][2] Its kinase activity is implicated in the pathophysiology of a spectrum of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target. GSK963 is a structurally distinct, chiral small-molecule inhibitor of RIPK1 kinase.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activities, pharmacokinetic and pharmacodynamic properties, and its efficacy in preclinical models. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support researchers in the application of this potent research tool.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the kinase activity of RIPK1.[1][2] By binding to the ATP-binding pocket of RIPK1, this compound prevents the autophosphorylation of the kinase, a critical step in the activation of downstream signaling cascades that lead to necroptosis.[1][3] Unlike the first-generation RIPK1 inhibitor Necrostatin-1 (Nec-1), this compound does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[1][2] Its high selectivity and potency, coupled with the availability of its inactive enantiomer, GSK962, make it an excellent tool for elucidating the specific roles of RIPK1 kinase activity in various biological processes.[1][2]

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueAssay TypeSpeciesReference
IC50 (RIPK1) 29 nMFluorescence Polarization (FP) Binding AssayHuman[3][4]
IC50 (RIPK1) 8 nM (4-parameter fit) / 0.8 nM (tight binding fit)ADP-Glo Kinase AssayHuman[1]
IC50 (Necroptosis) 1 nMCell Viability (TNF+zVAD) in L929 cellsMurine[1]
IC50 (Necroptosis) 4 nMCell Viability (TNF+zVAD) in U937 cellsHuman[1]
IC50 (Necroptosis) 3 nMCell Viability (LPS+QVD) in BMDM cellsMurine[4]
Selectivity >10,000-fold vs. 339 other kinasesKinase Panel ScreeningHuman[1]
IDO Activity No measurable activityIn vitro enzymatic assay-[1]
In Vivo Efficacy of this compound in a TNF-Induced Sterile Shock Model
Treatment GroupDose (mg/kg, i.p.)OutcomeMouse StrainReference
This compound 2Complete protection from hypothermiaC57BL/6[1]
This compound 0.2Significant protection from hypothermiaC57BL/6[1]
GSK962 (inactive enantiomer) 20No effect on hypothermiaC57BL/6[1]
Nec-1 2Minimal protection from hypothermiaC57BL/6[1]
Nec-1 0.2No effect on hypothermiaC57BL/6[1]
Pharmacokinetic Parameters of this compound in Mice
ParameterValueRoute of AdministrationDoseMouse StrainReference
Apparent Half-life Greater than Nec-1Intraperitoneal (i.p.)10 mg/kgC57BL/6[1]
Exposure (AUC) ~10-fold lower than Nec-1Intraperitoneal (i.p.)10 mg/kgC57BL/6[1]

Experimental Protocols

Biochemical Assays

1. RIPK1 Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the ATP-binding pocket of RIPK1.

  • Materials:

    • Recombinant human RIPK1 kinase domain

    • Fluorescently labeled ATP-competitive probe (specific probe used for this compound not publicly disclosed)

    • Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 20% glycerol, 5 mM MgCl₂, 5 mM MnCl₂)[5]

    • This compound and other test compounds

    • 384-well black assay plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • In the assay plate, add the fluorescent probe at a fixed concentration (e.g., 50 nM).[5]

    • Add the recombinant RIPK1 kinase domain at a concentration sufficient to achieve a stable polarization signal (e.g., 2.6 µM of GST-RIP1).[5]

    • Add the diluted compounds or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept low (e.g., <1%).

    • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. RIPK1 ADP-Glo™ Kinase Assay

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the autophosphorylation reaction.

  • Materials:

    • Recombinant human RIPK1 kinase domain (e.g., Promega, #VA7591)

    • Myelin Basic Protein (MBP) as a substrate (optional, for measuring substrate phosphorylation)

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • DTT

    • This compound and other test compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Add the diluted compounds or DMSO (vehicle control) to the assay wells.

    • Add the RIPK1 enzyme and substrate (if applicable) to the wells.

    • Initiate the kinase reaction by adding ATP. A typical concentration is at or below the Km for ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Assays

1. TNF-α/z-VAD-fmk Induced Necroptosis Assay

This assay measures the ability of this compound to protect cells from necroptosis induced by the combination of TNF-α and a pan-caspase inhibitor.

  • Materials:

    • L929 (murine fibrosarcoma) or U937 (human monocytic) cells

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Recombinant human or mouse TNF-α

    • z-VAD-fmk (pan-caspase inhibitor)

    • This compound and control compounds

    • 96-well or 384-well clear-bottom white plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in the multiwell plates at an appropriate density (e.g., 1 x 10⁴ cells/well for L929 in a 96-well plate) and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or control compounds for 30-60 minutes.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 10-50 ng/mL) and z-VAD-fmk (e.g., 20-50 µM).

    • Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the percent cell viability for each compound concentration and determine the IC50 value.

2. Western Blot for NF-κB Signaling

This method is used to assess the selectivity of this compound by examining its effect on the TNF-α-induced NF-κB pathway, which is independent of RIPK1 kinase activity.

  • Materials:

    • Bone Marrow-Derived Macrophages (BMDMs) or other suitable cell line

    • Recombinant mouse TNF-α

    • This compound and control compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-tubulin (or other loading control)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels, transfer apparatus, and blotting membranes

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with this compound (e.g., 100 nM), its inactive enantiomer GSK962 (e.g., 100 nM), or Nec-1 (e.g., 10 µM) for 30 minutes.[3]

    • Stimulate the cells with TNF-α (e.g., 50 ng/mL) for 5 and 15 minutes to observe IκBα phosphorylation and degradation, respectively.[3]

    • Wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration and normalize samples.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

In Vivo Model

TNF-α/z-VAD-fmk-Induced Sterile Shock Model

This model assesses the in vivo efficacy of this compound in a RIPK1 kinase-dependent model of systemic inflammation and hypothermia.

  • Animals:

    • C57BL/6 mice (male, 8-12 weeks old)

  • Materials:

    • Recombinant mouse TNF-α

    • z-VAD-fmk

    • This compound and vehicle control

    • Sterile saline or other appropriate vehicle for injection

    • Rectal thermometer

  • Procedure:

    • Acclimatize mice to handling and temperature measurement.

    • Administer this compound (e.g., 0.2, 2, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 15 minutes prior to the inflammatory challenge.[1]

    • Induce shock by intravenous (i.v.) injection of a combination of TNF-α (e.g., 1.25 mg/kg) and z-VAD-fmk (e.g., 16.7 mg/kg).[1]

    • Monitor the core body temperature of the mice using a rectal probe at regular intervals (e.g., every 15-30 minutes) for up to 3-6 hours.

    • Record survival rates over a longer period if required.

    • Analyze the temperature data to determine the protective effect of this compound.

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB_Activation NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB_Activation Leads to Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Transitions to Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transitions to (Caspase-8 inhibited) Apoptosis Apoptosis Complex_IIa->Apoptosis Induces Necroptosis Necroptosis Complex_IIb->Necroptosis Induces This compound This compound This compound->Complex_IIb Inhibits RIPK1 Kinase Activity

Caption: RIPK1 Signaling Pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Potency cluster_cellular Cellular Potency cluster_invivo In Vivo Efficacy Biochem_Start Recombinant RIPK1 FP_Assay Fluorescence Polarization (FP) Binding Assay Biochem_Start->FP_Assay ADP_Glo_Assay ADP-Glo Kinase Assay Biochem_Start->ADP_Glo_Assay Biochem_End Determine IC50 FP_Assay->Biochem_End ADP_Glo_Assay->Biochem_End Cell_Start Cell Culture (e.g., L929, U937) Necroptosis_Induction Induce Necroptosis (TNF + zVAD) Cell_Start->Necroptosis_Induction Viability_Assay CellTiter-Glo Viability Assay Necroptosis_Induction->Viability_Assay Cell_End Determine IC50 Viability_Assay->Cell_End InVivo_Start C57BL/6 Mice Drug_Admin Administer this compound (i.p.) InVivo_Start->Drug_Admin Shock_Induction Induce Sterile Shock (TNF + zVAD, i.v.) Drug_Admin->Shock_Induction Monitor Monitor Temperature Shock_Induction->Monitor InVivo_End Assess Protection Monitor->InVivo_End

Caption: Experimental workflow for the characterization of this compound.

Kinase_Selectivity This compound This compound RIPK1 RIPK1 This compound->RIPK1 High Potency Inhibition (IC50 = 29 nM) Kinase_Panel Panel of 339 Kinases This compound->Kinase_Panel >10,000-fold Selective IDO Indoleamine-2,3- dioxygenase This compound->IDO No Measurable Activity

Caption: Kinase selectivity profile of this compound.

Conclusion

This compound is a highly potent and selective RIPK1 kinase inhibitor that serves as a valuable tool for investigating the role of RIPK1-mediated necroptosis in health and disease. Its superior potency and selectivity compared to earlier inhibitors like Nec-1, along with its demonstrated in vivo efficacy in a model of sterile shock, underscore its utility for preclinical research. This technical guide provides a foundational understanding of this compound's properties and the methodologies for its characterization, aiming to facilitate its effective use in advancing our understanding of RIPK1 biology and the development of novel therapeutics for inflammatory and neurodegenerative disorders. Further research is warranted to explore its efficacy in a broader range of disease models and to fully characterize its pharmacokinetic profile following different routes of administration.

References

GSK963: A Potent and Selective Modulator of the Necroptosis Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Central to this pathway is the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). GSK963, a potent and highly selective inhibitor of RIPK1, has become an invaluable tool for elucidating the intricacies of necroptosis and represents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the role of this compound in the necroptosis signaling pathway, detailing its mechanism of action, experimental applications, and key quantitative data.

Introduction to Necroptosis

Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is executed independently of caspases.[1] It is typically activated under conditions where apoptosis is inhibited.[1] The core machinery of necroptosis involves a signaling cascade initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), leading to the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), thereby triggering an inflammatory response.[1]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a chiral, small-molecule inhibitor that demonstrates high potency and selectivity for the kinase activity of RIPK1.[4][5] Its inhibitory action is central to blocking the downstream signaling events that lead to necroptotic cell death.

Mechanism of Action

This compound acts as a Type III inhibitor, binding to the DLG-out conformation of RIPK1. This specific binding mode locks the kinase in an inactive state, preventing its autophosphorylation and subsequent activation of RIPK3. By inhibiting RIPK1 kinase activity, this compound effectively blocks the formation of the necrosome, a key signaling complex composed of RIPK1 and RIPK3, which is essential for the execution of necroptosis.[6]

Potency and Selectivity

This compound exhibits nanomolar potency in inhibiting RIPK1 and necroptosis in both human and murine cells.[7] A key advantage of this compound as a research tool is its remarkable selectivity. It has been shown to be over 10,000-fold more selective for RIPK1 compared to a panel of 339 other kinases.[4][5] Furthermore, it lacks the off-target activity against indoleamine-2,3-dioxygenase (IDO) that is observed with the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1).[7][8] The existence of its inactive enantiomer, GSK962, provides a crucial negative control for confirming on-target effects in experimental settings.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound

Assay/Cell LineSpeciesParameterValueReference
FP binding assay-IC5029 nM[4][5]
L-929 (TNF + zVAD)MurineIC501 nM[7][8]
U937 (TNF + zVAD)HumanIC504 nM[7][8]
Bone Marrow-Derived Macrophages (BMDMs)MurineIC503 nM[6][7]
Primary Neutrophils (TNF + zVAD + SMAC mimetic)HumanIC500.9 nM[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosageAdministrationOutcomeReference
C57BL/6 miceTNF + zVAD-induced hypothermia0.2 mg/kgIntraperitoneal (IP)Significant protection from temperature loss[4][7]
C57BL/6 miceTNF + zVAD-induced hypothermia2 mg/kgIntraperitoneal (IP)Complete protection from temperature loss[4][7][9]

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes the induction of necroptosis in a cell line and the assessment of inhibition by this compound.

Materials:

  • Cell line (e.g., L-929 or U937)

  • Cell culture medium

  • Tumor Necrosis Factor (TNF)

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-treat the cells with varying concentrations of this compound for 30 minutes to 1 hour.

  • Induce necroptosis by adding a combination of TNF (e.g., 50 ng/mL) and zVAD-fmk (e.g., 20 µM).

  • Incubate the plate for a predetermined time (e.g., 18-24 hours).

  • Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

  • Calculate IC50 values by plotting the dose-response curve.

Immunoblotting for Necroptosis Pathway Proteins

This protocol is for assessing the phosphorylation status of key necroptosis proteins.

Materials:

  • Cell line (e.g., BMDMs)

  • This compound

  • TNF

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-RIPK1, anti-phospho-IκBα, anti-IκBα, anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pre-treat cells with this compound (e.g., 100 nM) for 30 minutes.[5]

  • Stimulate the cells with TNF (e.g., 50 ng/mL) for the desired time points (e.g., 5 and 15 minutes).[5]

  • Lyse the cells in lysis buffer and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizing the Role of this compound

Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 Recruitment cIAP1_2 cIAP1/2 TRADD->cIAP1_2 Recruitment RIPK1_I RIPK1 TRADD->RIPK1_I Recruitment RIPK1_N RIPK1 RIPK1_I->RIPK1_N Transition to Necrosome RIPK3 RIPK3 RIPK1_N->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_oligomer Oligomerized MLKL (Pore Formation) MLKL->MLKL_oligomer Oligomerization & Translocation Necroptosis Necroptosis MLKL_oligomer->Necroptosis This compound This compound This compound->RIPK1_N Inhibition TNF TNF TNF->TNFR1

Caption: The necroptosis signaling pathway initiated by TNF, highlighting the inhibitory action of this compound on RIPK1 kinase activity within the necrosome.

Experimental Workflow for In Vitro Inhibition Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with this compound (Serial Dilution) seed_cells->pretreat induce Induce Necroptosis (TNF + zVAD) pretreat->induce incubate Incubate (18-24 hours) induce->incubate measure Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: A typical experimental workflow for assessing the in vitro inhibitory effect of this compound on necroptosis.

Conclusion

This compound is a powerful and specific tool for investigating the role of RIPK1 kinase activity in the necroptosis signaling pathway. Its high potency, selectivity, and the availability of an inactive enantiomer make it superior to earlier inhibitors for in vitro and in vivo studies. This guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective use in exploring the therapeutic potential of targeting necroptosis in a range of human diseases. The detailed protocols and quantitative data herein serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complex role of RIPK1 in cellular life and death decisions.

References

Investigating Inflammatory Diseases with GSK963: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory diseases represent a significant burden on global health, necessitating the development of novel therapeutic strategies. A key signaling molecule that has emerged as a promising target is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular life and death, playing a central role in inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity, in particular, is implicated in the pathogenesis of a wide range of inflammatory conditions, including neurodegenerative diseases, sepsis, and autoimmune disorders.[3][4] GSK963 is a highly potent and selective inhibitor of RIPK1 kinase activity, offering a valuable tool for investigating the role of RIPK1 in these diseases and as a potential therapeutic agent.[5][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.

Introduction to RIPK1 and its Role in Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that functions as both a scaffold and a kinase to regulate distinct cellular outcomes.[3][7] As a scaffold, RIPK1 participates in the formation of signaling complexes that lead to the activation of pro-survival pathways, such as the canonical NF-κB pathway.[3][4] However, the kinase activity of RIPK1 is a key driver of programmed cell death pathways, namely apoptosis and necroptosis, and the subsequent inflammatory response.[3][4][8]

Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can be recruited to the TNFR1 signaling complex.[3] The ubiquitination state of RIPK1 is a critical determinant of the cellular response. K63-linked polyubiquitination of RIPK1 promotes the activation of NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory cytokines.[3] Conversely, deubiquitination of RIPK1 allows for its kinase activity to become dominant, leading to the formation of a death-inducing complex II (also known as the necrosome when it includes RIPK3 and MLKL), which can trigger either apoptosis or necroptosis.[3][9][10]

Necroptosis, a form of programmed necrosis, is a highly inflammatory mode of cell death characterized by the release of damage-associated molecular patterns (DAMPs).[1][9] The kinase activity of RIPK1 is essential for the initiation of necroptosis.[3][11] By inhibiting this kinase activity, this compound serves as a powerful tool to dissect the contribution of RIPK1-mediated necroptosis and inflammation in various disease models.

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

This compound is a chiral small-molecule inhibitor that demonstrates high potency and selectivity for RIPK1 kinase.[5][6][7] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[7] A key advantage of this compound is its significantly greater potency and selectivity, as well as the availability of its inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Parameter Value Assay Reference
IC50 vs. RIPK1 29 nMFP binding assay[5][6][12]
IC50 vs. RIPK1 1 - 4 nMCellular necroptosis assay (human and murine cells)[6]
Selectivity >10,000-fold vs. 339 other kinasesKinase panel screening[7]
IDO Activity No measurable activityIn vitro enzymatic assay[7]
Cell Line Stimulus This compound IC50 Reference
Mouse Fibrosarcoma L-929TNF + zVAD1 nM[7][13]
Human Monocytic U937TNF + zVAD4 nM[7][13]
Primary Murine Bone Marrow-Derived MacrophagesTNF + zVADNot specified[7]
Primary Human NeutrophilsTNF + zVAD + SMAC mimeticNot specified[7]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the kinase activity of RIPK1, thereby modulating the signaling pathways that lead to necroptosis and inflammation.

RIPK1-Mediated Necroptosis Pathway

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD RIPK1_kinase RIPK1 (Kinase Active) TNFR1->RIPK1_kinase Deubiquitination TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold K63 Ub NF-κB Activation NF-κB Activation RIPK1_scaffold->NF-κB Activation Activates Gene Expression Gene Expression NF-κB Activation->Gene Expression Promotes RIPK3 RIPK3 RIPK1_kinase->RIPK3 Recruits & Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Translocates This compound This compound This compound->RIPK1_kinase Inhibits Inflammation Inflammation Necroptosis->Inflammation DAMPs release

Apoptosis Signaling Pathways

While this compound's primary role is the inhibition of necroptosis, it's important to understand the context of apoptosis, as RIPK1 can also participate in apoptotic signaling.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor FADD FADD Death Receptor->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-9->Apoptosome Forms Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Experimental Protocols

The following protocols are based on methodologies cited in the literature for the use of this compound.

In Vitro Necroptosis Inhibition Assay

Objective: To determine the IC50 of this compound in inhibiting necroptosis in a cell-based assay.

Materials:

  • Cell line of interest (e.g., L-929 mouse fibrosarcoma cells, U937 human monocytic cells)

  • Complete cell culture medium

  • This compound

  • Inactive enantiomer GSK962 (as a negative control)

  • Necrostatin-1 (as a positive control)

  • Recombinant TNF-α

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • SMAC mimetic (optional, for certain cell types like primary human neutrophils)

  • Cell viability reagent (e.g., CellTiter-Glo)

  • 96-well plates

  • DMSO (for compound dilution)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, GSK962, and Nec-1 in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability.

  • Pre-treat the cells with the different concentrations of the inhibitors for 30 minutes.

  • Induce necroptosis by adding TNF-α (e.g., 50 ng/ml) and a pan-caspase inhibitor (e.g., zVAD-fmk). For some cell types, a SMAC mimetic may also be required.

  • Incubate the plates for a duration sufficient to induce cell death (e.g., overnight).

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.

In Vivo Model of TNF-Induced Sterile Shock

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle control (e.g., 10% DMSO, 90% Corn Oil or 10% DMSO, 90% (20% SBE-β-CD in Saline))

  • Recombinant murine TNF-α

  • zVAD-fmk

  • Rectal thermometer

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Administer this compound (e.g., 0.2, 2, or 10 mg/kg) or vehicle via intraperitoneal (IP) injection.[5][6]

  • After a specified pre-treatment time, induce sterile shock by administering a lethal dose of TNF-α in combination with zVAD-fmk.

  • Monitor the core body temperature of the mice at regular intervals using a rectal thermometer. Hypothermia is a key indicator of the shock response.[5]

  • Record survival rates over a set period.

  • At the end of the experiment, tissues can be collected for further analysis (e.g., histology, cytokine measurement).

InVivo_Workflow Start Start Acclimatize_Mice Acclimatize Mice Start->Acclimatize_Mice Prepare_Dosing_Solutions Prepare Dosing Solutions (this compound & Vehicle) Acclimatize_Mice->Prepare_Dosing_Solutions Administer_Compound Administer Compound (IP) - this compound (0.2, 2, 10 mg/kg) - Vehicle Prepare_Dosing_Solutions->Administer_Compound Induce_Shock Induce Sterile Shock (TNF-α + zVAD-fmk) Administer_Compound->Induce_Shock Monitor_Temperature Monitor Core Body Temperature Induce_Shock->Monitor_Temperature Record_Survival Record Survival Rates Monitor_Temperature->Record_Survival Tissue_Collection Tissue Collection for Analysis Record_Survival->Tissue_Collection End End Tissue_Collection->End

Western Blot Analysis of NF-κB Signaling

Objective: To assess the effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or other relevant cell types

  • This compound, GSK962, Nec-1

  • Recombinant TNF-α (e.g., 50 ng/ml)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against IκB, phospho-IκB, and a loading control (e.g., tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Culture BMDMs and pre-treat with this compound (e.g., 100 nM), GSK962 (e.g., 100 nM), or Nec-1 (e.g., 10 µM) for 30 minutes.[6]

  • Stimulate the cells with TNF-α for various time points (e.g., 5 and 15 minutes).[6]

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Probe the membrane with primary antibodies against IκB, phospho-IκB, and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the levels of IκB phosphorylation and degradation.

Conclusion

This compound is a powerful and selective tool for the investigation of RIPK1 kinase-mediated inflammatory processes. Its high potency and the availability of an inactive enantiomer make it a superior choice over older inhibitors for both in vitro and in vivo studies. This guide provides a foundational understanding and practical protocols for researchers aiming to explore the role of RIPK1 in inflammatory diseases. The continued use of this compound and similar molecules will undoubtedly further our understanding of the complex signaling networks that govern inflammation and may pave the way for the development of novel therapeutics for a host of debilitating diseases.

References

GSK963's Function in TNF-Induced Sterile Shock Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tumor necrosis factor (TNF) is a pleiotropic cytokine central to inflammatory processes and host defense. However, its dysregulated production can lead to severe pathologies, including systemic inflammatory response syndrome (SIRS), or "sterile shock".[1][2] This guide delves into the function of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), within the context of TNF-induced sterile shock models. We will explore the underlying signaling pathways, present quantitative data on this compound's efficacy, detail relevant experimental protocols, and provide visual representations of the key mechanisms. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory diseases.

The TNF Signaling Pathway: A Nexus of Inflammation and Cell Death

TNF binding to its receptor, TNFR1, initiates a signaling cascade that can lead to distinct cellular outcomes: survival and inflammation, or programmed cell death.[3][4] The kinase RIPK1 serves as a critical node in this pathway.

  • Survival/Inflammation: Upon TNF stimulation, TNFR1 recruits a signaling complex (Complex I) containing RIPK1. Here, RIPK1 acts as a scaffold, leading to the activation of NF-κB and MAPK pathways, which drive the transcription of pro-inflammatory and survival genes.[3][5]

  • Programmed Cell Death: Under conditions where components of Complex I are inhibited or degraded, RIPK1 can dissociate and form a secondary cytosolic complex. This can be either Complex IIa, leading to caspase-8-mediated apoptosis, or, if caspases are inhibited, the "necrosome" (Complex IIb).[5] The necrosome, composed of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), executes a lytic, pro-inflammatory form of cell death called necroptosis.[6] It is the kinase activity of RIPK1 that is essential for necrosome formation and subsequent cell death.[7]

TNFSelf_Signaling cluster_membrane Plasma Membrane cluster_complex1 Complex I (Survival) cluster_complex2 Complex II / Necrosome (Cell Death) TNF TNF TNFR1 TNFR1 ComplexI TRADD, TRAF2, cIAPs, RIPK1 TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Inflammation) ComplexI->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexI->Necrosome Switch to death signaling (e.g., cIAP inhibition) Apoptosis Apoptosis Necrosome->Apoptosis Caspase-8 Active Necroptosis Necroptosis Necrosome->Necroptosis Caspase-8 Inactive This compound This compound (Inhibition) This compound->Necrosome Blocks RIPK1 Kinase Activity

Caption: TNF signaling pathway leading to either survival or cell death.

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

This compound is a chiral small-molecule inhibitor that is chemically distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[7] It demonstrates high potency and remarkable selectivity for RIPK1, making it a superior tool for both in vitro and in vivo studies.[7][8]

  • Mechanism of Action: this compound specifically inhibits the kinase activity of RIPK1, which is a prerequisite for the induction of necroptosis.[5][9] Crucially, it does not affect the scaffolding function of RIPK1 required for NF-κB activation, nor does it inhibit apoptosis or the off-target enzyme indoleamine-2,3-dioxygenase (IDO), a known limitation of Nec-1.[7][10][11]

  • Negative Control: The inactive enantiomer, GSK'962, is chemically identical but lacks inhibitory activity, serving as an ideal negative control to confirm that the observed effects of this compound are due to on-target RIPK1 inhibition.[7]

Table 1: Quantitative Potency and Selectivity of this compound

Parameter Value Notes
RIPK1 Kinase IC₅₀ 29 nM Cell-free fluorescence polarization binding assay.[9][12]
Necroptosis IC₅₀ (Murine L929 cells) 1 nM Inhibition of TNF+zVAD-induced cell death.[7][11]
Necroptosis IC₅₀ (Human U937 cells) 4 nM Inhibition of TNF+zVAD-induced cell death.[7][11]
Kinase Selectivity >10,000-fold Highly selective for RIPK1 over a panel of 339 other kinases.[7][9][12]

| IDO Activity | No measurable activity | Unlike Nec-1, this compound does not inhibit IDO.[7] |

The TNF-Induced Sterile Shock Model

To study the in vivo effects of RIPK1-mediated pathology, a model of TNF-induced sterile shock is commonly employed. This model recapitulates key features of SIRS, such as systemic inflammation and hypothermia, driven by necroptotic cell death.[7][13]

The model involves the co-administration of TNF with a pan-caspase inhibitor, such as zVAD-FMK. The caspase inhibitor blocks the apoptotic pathway, thereby shunting the TNF-induced cell death signal towards RIPK1 kinase-dependent necroptosis, which culminates in lethal shock.[7][10]

Experimental Protocol: TNF+zVAD-Induced Sterile Shock in Mice

  • Animal Model: C57BL/6 mice are typically used for this model.[9][12]

  • Acclimatization: Animals are acclimatized to experimental conditions to minimize stress-related variability.

  • Pre-treatment: Mice are pre-treated with the test compound (this compound), negative control (GSK'962), or vehicle via intraperitoneal (i.p.) injection, typically 15 minutes prior to shock induction.[10]

  • Induction of Shock: A combination of TNF and zVAD-FMK is administered via intravenous (i.v.) injection to induce a rapid systemic inflammatory response.[7][10]

  • Monitoring: The primary endpoint is the change in core body temperature, which is a robust indicator of the shock state. Rectal temperature is measured at baseline and at regular intervals post-injection.[7]

  • Data Analysis: Temperature changes over time are plotted and statistically analyzed between treatment groups to determine the efficacy of the inhibitor.

Experimental_Workflow A 1. C57BL/6 Mice (Acclimatization) B 2. Pre-treatment (i.p.) - Vehicle - this compound - GSK'962 (Control) A->B C 3. Shock Induction (i.v.) (15 min post-treatment) TNF + zVAD-FMK B->C D 4. Monitor Rectal Temperature Over Time C->D E 5. Data Analysis (Compare ΔT between groups) D->E

Caption: Experimental workflow for the TNF-induced sterile shock model.

Efficacy of this compound in the Sterile Shock Model

In the TNF+zVAD-induced shock model, this compound provides robust, dose-dependent protection against lethal hypothermia, demonstrating its potent in vivo efficacy.[7]

Treatment with this compound significantly attenuates or completely prevents the drop in body temperature associated with the sterile shock response.[7][10] In contrast, the inactive enantiomer GSK'962 shows no protective effect, confirming that the therapeutic benefit of this compound is mediated through the specific inhibition of RIPK1 kinase.[7]

Table 2: In Vivo Efficacy of this compound in TNF-Induced Shock Model

Dose (i.p.) Outcome in C57BL/6 Mice
0.2 mg/kg Significant protection from temperature loss.[7][12]
2.0 mg/kg Complete protection from TNF+zVAD-induced hypothermia.[7][11][12]

| 10.0 mg/kg | Tested dose showing protection.[9][12] |

Logical_Cascade Induction Stimulus: TNF + zVAD RIPK1_Activation RIPK1 Kinase Activation & Necrosome Formation Induction->RIPK1_Activation Necroptosis Widespread Necroptosis RIPK1_Activation->Necroptosis SIRS DAMPs Release & Systemic Inflammation (SIRS) Necroptosis->SIRS Outcome Pathological Outcome: Hypothermia / Shock SIRS->Outcome Inhibitor This compound Inhibitor->RIPK1_Activation

Caption: Logical cascade of TNF-induced shock and this compound's point of intervention.

Conclusion and Future Directions

This compound is a highly potent and selective RIPK1 kinase inhibitor that effectively blocks the necroptotic cell death pathway. Its efficacy has been clearly demonstrated in TNF-induced sterile shock models, where it provides complete protection against lethal hypothermia at low doses.[7] The data underscore the critical role of RIPK1 kinase activity in the pathogenesis of TNF-mediated systemic inflammation.

The robust performance of this compound in preclinical models, combined with its high selectivity, establishes it as an invaluable research tool for dissecting the role of RIPK1 in various disease states. Furthermore, these findings support the continued investigation of RIPK1 kinase inhibition as a promising therapeutic strategy for human inflammatory diseases driven by necroptosis.[3][7]

References

Understanding the Role of RIPK1 Kinase Activity Using GSK963: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) and the utility of GSK963, a potent and selective inhibitor, in elucidating its kinase-dependent functions. RIPK1 is a critical regulator at the crossroads of cell survival and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its function is multifaceted, acting as both a scaffold for protein complexes and as an active kinase.[3] Differentiating these roles is paramount to understanding disease pathogenesis and developing targeted therapeutics. This compound serves as a next-generation chemical probe to specifically interrogate the kinase-dependent activities of RIPK1.

The Dichotomous Role of RIPK1 in Cell Fate

RIPK1 is a key mediator of signaling downstream from death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Upon TNF-α binding, RIPK1 is recruited to the receptor to form Complex I, which can initiate two distinct pathways: a pro-survival pathway or a switch towards cell death.

  • Pro-Survival Signaling (Scaffold Function): In its scaffolding role within Complex I, RIPK1 is polyubiquitinated. This modification allows for the recruitment of kinase complexes (IKK, TAK1) that ultimately lead to the activation of the NF-κB transcription factor, promoting the expression of pro-survival and inflammatory genes.[1]

  • Cell Death Signaling (Kinase Function): When ubiquitination is reversed, RIPK1 can dissociate from the membrane to form a cytosolic secondary complex. The composition of this complex dictates the mode of cell death.

    • Apoptosis (Complex IIa): In the presence of active Caspase-8, RIPK1, FADD, and Caspase-8 form an apoptosis-inducing complex.[6]

    • Necroptosis (Complex IIb/Necrosome): When Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[7] RIPK1 undergoes autophosphorylation and subsequently recruits and phosphorylates RIPK3.[7] This activated RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing a lytic, inflammatory form of cell death called necroptosis.[7][8]

This compound: A Precision Tool for Targeting RIPK1 Kinase Activity

This compound is a chiral, small-molecule inhibitor that is highly potent and selective for the kinase activity of RIPK1.[9][10][11] It represents a significant improvement over earlier inhibitors like Necrostatin-1 (Nec-1) due to its enhanced potency, superior selectivity, and lack of off-target activity against enzymes like indoleamine-2,3-dioxygenase (IDO).[10][11] Furthermore, its inactive enantiomer, GSK962, serves as an ideal negative control to confirm that observed effects are due to on-target RIPK1 kinase inhibition.[10][11]

Signaling Pathway Diagrams

RIPK1_Survival_Pathway cluster_complexI TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold TRAF2 TRAF2 RIPK1_scaffold->TRAF2 Ub K63-Ub RIPK1_scaffold->Ub cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold Ubiquitinates ComplexI Complex I TAK1 TAK1 Ub->TAK1 IKK IKK Complex Ub->IKK TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Gene Expression (Survival, Inflammation) Nucleus->Gene

Caption: RIPK1 Pro-Survival NF-κB Signaling Pathway.

RIPK1_Cell_Death_Pathways cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway RIPK1_kinase RIPK1 (Kinase Active) FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 P Casp8 Pro-Caspase-8 FADD->Casp8 ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 Cleavage ComplexIIa Complex IIa (Apoptosome) Apoptosis Apoptosis ActiveCasp8->Apoptosis MLKL MLKL RIPK3->MLKL P ComplexIIb Complex IIb (Necrosome) pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK1_kinase CaspInhib Caspase Inhibition CaspInhib->RIPK1_kinase Enables Necroptosis

Caption: RIPK1-Mediated Apoptosis and Necroptosis Pathways.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been extensively characterized in both biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

Assay Type Target/Cell Line This compound IC₅₀ Necrostatin-1 (Nec-1) IC₅₀ GSK962 (Inactive Enantiomer) Reference(s)
Biochemical Assays
FP Binding Assay Human RIPK1 29 nM 2 µM Inactive [11]
ADP-Glo Kinase Assay Human RIPK1 0.8 - 8 nM 1 µM Inactive [10][11]
Cellular Necroptosis Assays
TNF+zVAD-induced Mouse L929 cells 1 nM ~200-500 nM >10 µM [11][12]
TNF+zVAD-induced Human U937 cells 4 nM ~500 nM >10 µM [11][12]
TNF+zVAD+SMAC-induced Human Neutrophils ~0.9 nM - - [9]
Selectivity
Kinase Panel Screen 339 Human Kinases >10,000-fold selective - - [10][11][12]

| IDO Activity Assay | Indoleamine-2,3-dioxygenase | No measurable activity | Active | - |[10][11] |

Table 2: In Vivo Efficacy of this compound in a TNF-Induced Sterile Shock Model

Animal Model Treatment Dose (i.p.) Outcome Reference(s)
C57BL/6 Mice TNFα + zVAD - Induces lethal hypothermia [10][11]
C57BL/6 Mice This compound + TNFα + zVAD 0.2 mg/kg Significant protection from hypothermia [11]
C57BL/6 Mice This compound + TNFα + zVAD 2 mg/kg Complete protection from hypothermia [10][11]
C57BL/6 Mice Nec-1 + TNFα + zVAD 2 mg/kg No significant protection [11]

| C57BL/6 Mice | GSK962 + TNFα + zVAD | 20 mg/kg | No effect |[11] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are key experimental protocols for studying RIPK1 kinase activity using this compound.

Cellular_Necroptosis_Assay_Workflow start Start seed 1. Seed Cells (e.g., L929, U937) in 96-well plates start->seed pretreat 2. Pre-treat with Inhibitors (this compound, GSK962, Nec-1) for 1-2 hours seed->pretreat induce 3. Induce Necroptosis (e.g., TNFα + zVAD-FMK) pretreat->induce incubate 4. Incubate (e.g., 18-24 hours) induce->incubate measure 5. Measure Cell Viability (e.g., CellTiter-Glo Assay) incubate->measure analyze 6. Analyze Data (Calculate IC50 values) measure->analyze end End analyze->end

Caption: Experimental Workflow for a Cellular Necroptosis Assay.

RIPK1 Kinase Activity Assay (ADP-Glo™ Format)

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of RIPK1.

  • Objective: To determine the IC₅₀ of this compound for RIPK1 kinase.

  • Materials:

    • Recombinant human RIPK1 (e.g., GST-RIPK1, residues 1-375)

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, MgCl₂, DTT)

    • Myelin Basic Protein (MBP) as a generic substrate[13]

    • ATP

    • This compound (and controls) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare a reaction mixture containing RIPK1 enzyme in kinase assay buffer.

    • Add serial dilutions of this compound, GSK962 (negative control), or DMSO (vehicle control) to the reaction wells and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mix of ATP and MBP substrate.[14] Incubate for 45-60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to RIPK1 kinase activity.

    • Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This cell-based assay evaluates the ability of this compound to protect cells from induced necroptotic death.

  • Objective: To determine the cellular potency of this compound in blocking necroptosis.

  • Materials:

    • Cell line susceptible to necroptosis (e.g., mouse L929, human U937, or primary murine Bone Marrow-Derived Macrophages (BMDMs)).[11]

    • Cell culture medium and 96-well plates.

    • This compound and controls (GSK962, Nec-1) diluted in culture medium.

    • Necroptosis-inducing agents: TNF-α and a pan-caspase inhibitor (e.g., zVAD-FMK or QVD-Oph).[11]

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.[15]

    • Induce necroptosis by adding TNF-α (e.g., 50-100 ng/mL) and zVAD-FMK (e.g., 20-50 µM).[15]

    • Incubate for 18-24 hours.

    • Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence and calculate the IC₅₀ for the inhibition of cell death.

Western Blot Analysis of RIPK1 Pathway Activation

This protocol assesses the phosphorylation status of key signaling proteins to confirm the mechanism of action.

  • Objective: To verify that this compound specifically inhibits RIPK1 kinase-dependent phosphorylation events (e.g., p-RIPK1, p-MLKL) without affecting kinase-independent scaffolding functions (e.g., NF-κB activation).[16]

  • Materials:

    • Cell line (e.g., BMDMs).

    • This compound and controls.

    • Stimulating agents (TNF-α, zVAD-FMK).

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels and blotting equipment.

    • Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-p-IκBα, anti-IκBα, and a loading control (e.g., anti-Tubulin or anti-GAPDH).

    • HRP-conjugated secondary antibodies and chemiluminescent substrate.

  • Procedure:

    • Plate cells and treat with this compound (e.g., 100 nM) or controls for 1-2 hours.

    • Stimulate with TNF-α +/- zVAD-FMK for a short duration (e.g., 5-30 minutes for p-IκBα; 2-8 hours for p-RIPK1/p-MLKL).

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

    • Denature protein samples, separate by SDS-PAGE, and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with specific primary antibodies overnight at 4°C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signal using an ECL substrate and an imaging system. Analyze the bands to confirm inhibition of RIPK1/MLKL phosphorylation but not IκBα phosphorylation/degradation.[16]

Conclusion

This compound is a structurally distinct, highly potent, and exquisitely selective inhibitor of RIPK1 kinase activity.[10][11] Its favorable characteristics, including its low nanomolar potency in cellular assays and the availability of an inactive enantiomer for rigorous on-target validation, establish it as a superior tool compared to older inhibitors like Nec-1.[11] By specifically blocking the kinase function of RIPK1, this compound allows researchers to precisely dissect the contribution of necroptosis to various physiological and pathological processes, distinguishing it from RIPK1's essential scaffolding roles in survival signaling. This makes this compound an indispensable compound for academic and industry professionals working to understand and target diseases driven by inflammatory cell death.

References

Methodological & Application

Application Notes and Protocols for GSK963 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail the mechanism of action, quantitative data, and experimental protocols for studying the effects of this compound on necroptosis and RIPK1-mediated signaling pathways.

Mechanism of Action

This compound is a chiral small-molecule inhibitor of RIPK1 kinase.[1][2] It functions by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation.[3] This inhibition of RIPK1 kinase activity blocks the downstream signaling cascade that leads to necroptotic cell death. This compound is highly selective for RIPK1, with over 10,000-fold selectivity against a panel of 339 other kinases.[1][2][4] Its inactive enantiomer, GSK962, can be used as a negative control to confirm on-target effects.[2][5]

The inhibition of RIPK1 by this compound has been shown to block necroptosis induced by various stimuli, including Tumor Necrosis Factor (TNF) in combination with a caspase inhibitor (e.g., zVAD-FMK) or a SMAC mimetic.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various assays and cell lines.

Table 1: Biochemical Assay Potency of this compound

Assay TypeTargetIC50Reference
Fluorescence Polarization (FP) Binding AssayRIPK129 nM[1][2]
ADP-Glo Kinase AssayRIPK1 Autophosphorylation~3 nM[3]

Table 2: Cell-Based Assay Potency of this compound in Inducing Necroptosis

Cell LineSpeciesStimuliAssayIC50Reference
L929MurineTNF + zVADCellTiter-Glo1 nM[4][5][6]
U937HumanTNF + zVADCellTiter-Glo4 nM[4][5][6]
Bone Marrow-Derived Macrophages (BMDM)MurineTNF + zVADCellTiter-Glo3 nM[5]
Primary NeutrophilsHumanTNF + zVAD + SMAC mimeticCellTiter-Glo0.9 nM[5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • To prepare a high-concentration stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 2.303 mg of this compound (Molecular Weight: 230.31 g/mol ) in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Necroptosis Cell Viability Assay

This protocol describes the induction of necroptosis in cell culture and the assessment of cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay to evaluate the inhibitory effect of this compound.

Materials:

  • L929 or U937 cells

  • Complete cell culture medium

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • zVAD-FMK (pan-caspase inhibitor)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed L929 or U937 cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Pre-treat the cells by adding the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 30 minutes to 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution of TNF-α and zVAD-FMK in complete culture medium.

    • Add the stimuli to the wells to achieve a final concentration of:

      • For L929 cells: 100 ng/mL TNF-α + 50 µM zVAD-FMK[5]

      • For U937 cells: 100 ng/mL TNF-α + 50 µM zVAD-FMK[5]

    • Include control wells with cells treated only with this compound, only with stimuli, and untreated cells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, stimuli-induced control wells (representing 0% viability) and the untreated control wells (representing 100% viability).

    • Plot the dose-response curve and calculate the IC50 value for this compound.

Western Blot Analysis of IκBα Phosphorylation

This protocol is for assessing the effect of this compound on the TNF-α-induced phosphorylation and degradation of IκBα, a downstream event of RIPK1 activation in the NF-κB signaling pathway.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or other suitable cell line

  • This compound

  • TNF-α (50 ng/mL)[1]

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-tubulin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate BMDMs in 6-well plates and allow them to adhere.

    • Pre-treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 30 minutes.[1]

    • Stimulate the cells with 50 ng/mL TNF-α for 5 minutes (for phospho-IκBα) or 15 minutes (for total IκBα degradation).[1]

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.

Visualizations

RIPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFa TNFa TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome NFkB_Activation NF-κB Activation (Pro-survival) RIPK1->NFkB_Activation MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis (Cell Death) Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Cell-Based Assay Workflow cluster_1 Western Blot Workflow Cell_Seeding 1. Seed Cells (e.g., L929, U937) Compound_Treatment 2. Pre-treat with this compound Cell_Seeding->Compound_Treatment Stimulation 3. Induce Necroptosis (TNF + zVAD) Compound_Treatment->Stimulation Incubation 4. Incubate (18-24h) Stimulation->Incubation Viability_Assay 5. Measure Viability (CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Analyze Data (IC50) Viability_Assay->Data_Analysis Cell_Treatment_WB 1. Treat Cells with This compound then TNF Lysis 2. Cell Lysis Cell_Treatment_WB->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Transfer Quantification->SDS_PAGE Blotting 5. Antibody Incubation SDS_PAGE->Blotting Detection 6. Detection & Analysis Blotting->Detection

Caption: General experimental workflows for in vitro studies with this compound.

References

Application Notes and Protocols for GSK963 in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a highly potent and selective chiral small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical regulator of cellular necrosis (necroptosis) and inflammation, making it an attractive therapeutic target for a variety of inflammatory diseases.[3][4] this compound exhibits significant potency in blocking necroptosis in both human and murine cells, with IC50 values in the low nanomolar range.[2][4] Its high selectivity, with over 10,000-fold selectivity for RIPK1 over 339 other kinases, and the availability of its inactive enantiomer, GSK962, make it an excellent tool for preclinical research to probe the role of RIPK1 kinase activity in various disease models.[1] These application notes provide a comprehensive guide to utilizing this compound in mouse models of inflammation, including detailed protocols, data presentation, and visualization of relevant pathways.

Mechanism of Action

This compound functions by inhibiting the kinase activity of RIPK1. In inflammatory signaling cascades, particularly those initiated by tumor necrosis factor (TNF), RIPK1 acts as a key signaling node. Its kinase activity is essential for the induction of necroptosis, a programmed form of inflammatory cell death.[4] Furthermore, RIPK1 kinase activity can also contribute to the production of inflammatory cytokines.[4] By inhibiting RIPK1 kinase, this compound can block these downstream inflammatory effects.

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_0 TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_II Complex II (Necrosome) Complex_I->Complex_II Cytokines Inflammatory Cytokines NFkB->Cytokines RIPK1 RIPK1 Complex_II->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptotic signaling cascade.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the available quantitative data on the in vivo use of this compound in a mouse model of inflammation.

Mouse ModelStrainThis compound Dose (mg/kg)Administration RouteKey FindingsReference
TNF-induced Sterile ShockC57BL/60.2, 2, 10Intraperitoneal (i.p.)Dose-dependent protection from hypothermia.[2]
2i.p.Complete protection from temperature loss.[2][4]
0.2i.p.Significant protection from temperature loss.[2][4]

Experimental Protocols

General Preparation of this compound for In Vivo Administration

For in vivo experiments, this compound can be formulated for intraperitoneal injection. A common method involves creating a suspension. For example, a 2.5 mg/mL suspension can be prepared in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline). Alternatively, a clear solution can be made in 10% DMSO and 90% Corn Oil.[2] It is recommended to prepare the working solution fresh on the day of use.[2]

TNF-induced Sterile Shock Model

This model is used to assess the acute in vivo efficacy of RIPK1 inhibitors in preventing TNF-mediated systemic inflammation and hypothermia.

Experimental Workflow:

cluster_0 acclimatize Acclimatize Mice (e.g., C57BL/6) pretreat Pre-treat with this compound (i.p. injection) acclimatize->pretreat induce Induce Shock (i.v. injection of TNF + zVAD-FMK) pretreat->induce monitor Monitor Rectal Temperature (over several hours) induce->monitor data Data Analysis monitor->data

Caption: Workflow for the TNF-induced sterile shock model.

Detailed Protocol:

  • Animal Model: C57BL/6 mice are commonly used for this model.[2]

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • This compound Administration:

    • Prepare this compound at desired concentrations (e.g., 0.2, 2, and 10 mg/kg) in a suitable vehicle.

    • Administer this compound via intraperitoneal (i.p.) injection.

    • An inactive enantiomer, GSK962, can be used as a negative control to confirm on-target effects.

  • Induction of Sterile Shock:

    • Approximately 15-30 minutes after this compound administration, induce shock by intravenous (i.v.) injection of a combination of mouse TNF and a pan-caspase inhibitor such as zVAD-FMK.

  • Monitoring:

    • Monitor the rectal temperature of the mice at regular intervals (e.g., every 30-60 minutes) for several hours post-induction.

  • Endpoint: The primary endpoint is the change in body temperature over time. Successful inhibition of RIPK1 by this compound will result in a significant attenuation of the hypothermic response.

Models of Inflammatory Arthritis (e.g., Collagen-Induced Arthritis - CIA)

Experimental Workflow:

cluster_0 immunize1 Primary Immunization (Collagen Type II + CFA) treatment_start Start this compound Treatment (Prophylactic or Therapeutic) immunize1->treatment_start immunize2 Booster Immunization (Collagen Type II + IFA) treatment_start->immunize2 monitor_arthritis Monitor Arthritis Development (Clinical Scoring, Paw Swelling) immunize2->monitor_arthritis endpoint_analysis Endpoint Analysis (Histology, Cytokine Profiling) monitor_arthritis->endpoint_analysis

Caption: General workflow for a collagen-induced arthritis (CIA) study.

Detailed Protocol:

  • Animal Model: DBA/1 mice are highly susceptible to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection.

  • This compound Administration (Hypothetical):

    • Prophylactic Regimen: Begin daily i.p. administration of this compound (dosages could be extrapolated from the sterile shock model, e.g., 1-10 mg/kg) starting from the day of the primary immunization or a few days before the expected onset of arthritis.

    • Therapeutic Regimen: Start this compound administration after the first clinical signs of arthritis appear.

  • Assessment of Arthritis:

    • Monitor mice daily for signs of arthritis, typically starting around day 21.

    • Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity.

    • Measure paw thickness using a caliper.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.

    • Perform histological analysis of the joints to assess inflammation, pannus formation, and cartilage/bone erosion.

Models of Inflammatory Bowel Disease (e.g., Dextran Sulfate Sodium - DSS-induced Colitis)

RIPK1 has been implicated in the pathogenesis of inflammatory bowel disease. The following is a general protocol for DSS-induced colitis that can be adapted for evaluating this compound.

Experimental Workflow:

cluster_0 baseline Baseline Measurements (Body Weight) dss_admin Administer DSS in Drinking Water (e.g., 2-3% for 5-7 days) baseline->dss_admin gsk963_treat Administer this compound (Daily i.p. injection) dss_admin->gsk963_treat daily_monitor Daily Monitoring (Body Weight, Stool Consistency, Rectal Bleeding) dss_admin->daily_monitor gsk963_treat->daily_monitor endpoint_eval Endpoint Evaluation (Colon Length, Histology, MPO activity) daily_monitor->endpoint_eval

Caption: Workflow for a DSS-induced colitis study.

Detailed Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis:

    • Administer DSS (typically 2-3% w/v) in the drinking water for a period of 5-7 days.

  • This compound Administration (Hypothetical):

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) daily, starting concurrently with DSS administration or as a therapeutic intervention after the onset of symptoms.

  • Monitoring of Disease Activity:

    • Record body weight, stool consistency, and the presence of blood in the stool daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis:

    • At the end of the study, measure the length of the colon.

    • Perform histological assessment of the colon for signs of inflammation, ulceration, and crypt damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels in the colonic tissue.

Conclusion

This compound is a valuable tool for investigating the role of RIPK1-mediated inflammation and necroptosis in various disease models. The detailed protocol for the TNF-induced sterile shock model provides a solid foundation for its in vivo application. While specific protocols for this compound in other inflammatory models are yet to be widely published, the general protocols provided for CIA and DSS-induced colitis can be adapted to evaluate its therapeutic potential in these contexts. Researchers should carefully consider the timing of administration (prophylactic vs. therapeutic) and the appropriate endpoints to assess efficacy. The use of the inactive enantiomer GSK962 as a negative control is highly recommended to ensure that the observed effects are due to the specific inhibition of RIPK1.

References

Application Notes and Protocols for GSK963 Treatment of L929 and U937 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK963, a potent and selective RIPK1 inhibitor, in studies involving the mouse fibrosarcoma cell line L929 and the human monocytic cell line U937. The provided protocols and data will enable researchers to effectively determine the optimal concentration of this compound for inhibiting necroptosis in these cell lines.

Introduction

This compound is a highly selective and potent small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[1][2][3][4][5] Necroptosis is a form of regulated necrosis that plays a significant role in various pathological conditions, including inflammatory diseases and cancer. The L929 and U937 cell lines are widely used in vitro models for studying necroptosis. This document outlines the optimal concentrations of this compound for treating these cells and provides detailed protocols for inducing necroptosis and assessing cell viability.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in inhibiting necroptosis in L929 and U937 cells. Necroptosis is typically induced by stimulating the cells with Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor, such as z-VAD-fmk or QVD-Oph, to block the apoptotic pathway.

Table 1: Optimal Concentrations of this compound for L929 Cells

ParameterValueExperimental ConditionsReference
IC501 nMNecroptosis induced by TNFα and z-VAD-fmk. Cell viability measured after 19-21 hours using CellTiter-Glo.[1][2][6]
IC503.1 nMNecroptosis induced by TNFα and z-VAD-fmk. Cell viability measured after 19-21 hours using CellTiter-Glo.[6]

Table 2: Optimal Concentration of this compound for U937 Cells

ParameterValueExperimental ConditionsReference
IC504 nMNecroptosis induced by TNFα and z-VAD-fmk. Cell viability measured after 19-21 hours using CellTiter-Glo.[2][6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 ComplexI Complex I (Pro-survival) TNFR->ComplexI TNF TNFα TNF->TNFR Binding ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) ComplexI->ComplexIIb Casp8 Caspase-8 ComplexIIa->Casp8 Activation RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Translocation & Pore Formation Casp8->ComplexIIb Inhibition Casp8->RIPK1 Cleavage (Inhibition of Necroptosis) This compound This compound This compound->RIPK1 Inhibition zVAD z-VAD-fmk zVAD->Casp8 Inhibition

Caption: this compound inhibits the necroptosis signaling pathway.

start Start culture_cells Culture L929 or U937 cells start->culture_cells seed_cells Seed cells in 96-well plates culture_cells->seed_cells pretreat Pre-treat with this compound (dose-response) seed_cells->pretreat induce_necroptosis Induce necroptosis (TNFα + z-VAD-fmk/QVD-Oph) pretreat->induce_necroptosis incubate Incubate for 19-21 hours induce_necroptosis->incubate viability_assay Perform CellTiter-Glo Assay incubate->viability_assay measure Measure luminescence viability_assay->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for determining this compound IC50.

Experimental Protocols

Protocol 1: Cell Culture

1.1 L929 Cell Culture

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Culture Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency.[7] To detach the cells, aspirate the medium, wash with 1X PBS, and add trypsin. After detachment, neutralize the trypsin with fresh medium and re-seed at the desired density.[8]

1.2 U937 Cell Culture

  • Media: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]

  • Culture Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[9][10]

  • Passaging: U937 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[11] Renew the medium every 2-3 days by centrifugation and resuspension in fresh medium.[9]

Protocol 2: Induction of Necroptosis and this compound Treatment

This protocol describes the induction of necroptosis in L929 and U937 cells and their treatment with this compound to determine its inhibitory effect.

  • Cell Seeding:

    • L929: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

    • U937: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • This compound Pre-treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Aspirate the old medium from the wells (for L929 cells) or directly add the compound to the U937 cell suspension.

    • Add the this compound dilutions to the respective wells. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1000 nM) to generate a dose-response curve. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.[2]

  • Induction of Necroptosis:

    • Prepare a solution of TNFα and a pan-caspase inhibitor in the appropriate cell culture medium.

      • For L929 cells: Use 100 ng/mL TNFα and 50 µM QVD-Oph.[2]

      • For U937 cells: Use 100 ng/mL TNFα and 25 µM QVD-Oph.[2]

    • Add the necroptosis-inducing solution to each well.

  • Incubation:

    • Incubate the plate for 19-21 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

Protocol 3: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the entire volume of the CellTiter-Glo® Buffer into the Substrate vial to reconstitute the reagent. Mix by gently vortexing.

  • Assay Procedure:

    • Equilibrate the 96-well plate containing the cells to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits necroptosis by 50%.

Conclusion

This compound is a potent inhibitor of RIPK1-mediated necroptosis in both L929 and U937 cells, with IC50 values in the low nanomolar range. The provided protocols offer a standardized method for investigating the effects of this compound and determining its optimal concentration for specific experimental needs. These application notes serve as a valuable resource for researchers studying necroptosis and developing novel therapeutics targeting this cell death pathway.

References

Application Notes and Protocols for GSK963 Administration in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in C57BL/6 mice. The protocols are based on established in vivo studies and are intended to guide researchers in designing and executing experiments involving this compound.

Overview of this compound

This compound is a chiral small-molecule inhibitor of RIPK1 kinase, a key regulator of necroptosis, a form of programmed inflammatory cell death.[1][2][3] It is significantly more potent and selective than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1).[1] this compound's high potency and selectivity, along with the availability of its inactive enantiomer, GSK'962, for use as a negative control, make it a valuable tool for studying the role of RIPK1-mediated necroptosis in various disease models.[1] Due to its relatively short half-life, this compound is particularly well-suited for acute in vivo studies.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in C57BL/6 Mice
ParameterDetailsReference
Animal Model C57BL/6 mice[1][2]
Disease Model TNF+zVAD-induced hypothermia (sterile shock)[1]
Administration Route Intraperitoneal (i.p.) injection[1][2]
Effective Dosage Range 0.2 mg/kg - 2 mg/kg[1][2]
Observed Effect - 2 mg/kg: Complete protection from hypothermia.- 0.2 mg/kg: Significant protection from hypothermia.[1][2]
Pharmacokinetic Study Dose 10 mg/kg (i.p.)[1][4]
Table 2: In Vitro Potency of this compound
Cell Line/AssaySpeciesIC50Reference
RIPK1 Kinase (FP binding assay)Not specified29 nM[2]
L929 Fibrosarcoma (Necroptosis)Murine1 nM[1]
U937 Monocytes (Necroptosis)Human4 nM[1]
Bone Marrow-Derived Macrophages (Necroptosis)Murine3 nM[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The solubility of this compound can vary. It is crucial to ensure complete dissolution or a homogenous suspension for accurate dosing.

Protocol 1: Suspended Solution [2]

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.

  • For the final formulation, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD in saline solution.

  • Use sonication to aid in the formation of a uniform suspension. This formulation is suitable for intraperitoneal injection.[2]

Protocol 2: Clear Solution [2][5]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, add 10% of the this compound DMSO stock to 90% Corn Oil. This should result in a clear solution.[2]

  • Alternatively, a clear solution for injection can be prepared with 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water (ddH2O).[5]

In Vivo Efficacy Study: TNF+zVAD-Induced Hypothermia in C57BL/6 Mice

This protocol describes a common model to assess the in vivo efficacy of RIPK1 inhibitors.[1]

Materials:

  • C57BL/6 mice

  • This compound (and inactive enantiomer GSK'962 as a negative control)

  • Tumor Necrosis Factor (TNF)

  • zVAD-FMK (pan-caspase inhibitor)

  • Vehicle control (e.g., the solvent used to dissolve this compound)

  • Rectal probe for temperature monitoring

Procedure:

  • Acclimatize C57BL/6 mice to the experimental conditions.

  • Prepare this compound and control solutions at the desired concentrations (e.g., for 0.2 mg/kg and 2 mg/kg doses).

  • Administer this compound, GSK'962 (e.g., at 20 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.

  • Fifteen minutes after the inhibitor/vehicle administration, induce sterile shock by intravenous (i.v.) injection of TNF (e.g., 1.25 mg/kg) and zVAD-FMK (e.g., 16.7 mg/kg).[1]

  • Monitor the core body temperature of the mice using a rectal probe at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.[1]

  • Record and analyze the temperature data to determine the protective effect of this compound against TNF+zVAD-induced hypothermia.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention for this compound.

Necroptosis_Pathway cluster_necrosome Necrosome Formation TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I RIPK1_ub Ubiquitinated RIPK1 Complex_I->RIPK1_ub RIPK1 RIPK1 (deubiquitinated) Complex_I->RIPK1 Caspase8 Caspase-8 (Inhibited by zVAD) Complex_I->Caspase8 NFkB NF-κB Activation (Pro-survival) RIPK1_ub->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1-mediated necroptosis pathway and this compound's mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps in the experimental protocol for evaluating this compound in the TNF+zVAD-induced shock model.

Experimental_Workflow Start Start Acclimatize Acclimatize C57BL/6 Mice Start->Acclimatize Prepare_Solutions Prepare this compound, Controls, and TNF/zVAD Solutions Acclimatize->Prepare_Solutions Administer_Inhibitor Administer this compound or Vehicle (i.p. injection) Prepare_Solutions->Administer_Inhibitor Wait Wait 15 minutes Administer_Inhibitor->Wait Induce_Shock Induce Shock with TNF/zVAD (i.v. injection) Wait->Induce_Shock Monitor_Temp Monitor Rectal Temperature (for 3 hours) Induce_Shock->Monitor_Temp Analyze_Data Analyze Temperature Data Monitor_Temp->Analyze_Data End End Analyze_Data->End

Caption: Workflow for TNF+zVAD-induced hypothermia model in mice.

References

Inducing Necroptosis with TNFα and zVAD: Application Notes and Protocols for GSK'963 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for inducing necroptosis in vitro using a combination of Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor zVAD-fmk (zVAD). Furthermore, it details the use of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), to study the mechanisms of necroptosis.

Necroptosis is a form of regulated cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway.[3] The core signaling cascade involves the sequential activation of RIPK1, RIPK3, and the mixed-lineage kinase domain-like (MLKL) protein.[4][5] This pathway is implicated in a variety of physiological and pathological processes, including inflammation and infectious diseases.[1]

Stimulation of the TNF receptor 1 (TNFR1) by TNFα can trigger multiple cellular outcomes, including survival, apoptosis, or necroptosis.[6] The presence of a pan-caspase inhibitor like zVAD blocks the apoptotic pathway, thereby redirecting the signaling cascade towards necroptosis.[3][7] GSK'963 is a highly selective and potent small-molecule inhibitor of RIPK1 kinase activity, with an IC50 of 29 nM.[8][9] Its use allows for the specific investigation of the role of RIPK1 in the necroptotic pathway.

Data Presentation

The following tables summarize representative quantitative data from experiments inducing necroptosis and its inhibition by GSK'963.

Table 1: Cell Viability in Response to Necroptosis Induction and Inhibition

Treatment GroupConcentrationCell Viability (%)Standard Deviation
Untreated Control-100± 5.2
TNFα100 ng/mL95.3± 4.8
zVAD20 µM98.1± 3.9
TNFα + zVAD100 ng/mL + 20 µM45.2± 6.1
TNFα + zVAD + GSK'963100 ng/mL + 20 µM + 100 nM89.7± 5.5
GSK'963100 nM99.2± 3.1

Table 2: Quantification of Necroptosis by Propidium (B1200493) Iodide Staining

Treatment GroupConcentrationPI-Positive Cells (%)Standard Deviation
Untreated Control-2.1± 0.8
TNFα + zVAD100 ng/mL + 20 µM58.4± 7.3
TNFα + zVAD + GSK'963100 ng/mL + 20 µM + 100 nM5.3± 1.2

Table 3: Lactate Dehydrogenase (LDH) Release Assay

Treatment GroupConcentrationLDH Release (Fold Change)Standard Deviation
Untreated Control-1.0± 0.2
TNFα + zVAD100 ng/mL + 20 µM4.7± 0.9
TNFα + zVAD + GSK'963100 ng/mL + 20 µM + 100 nM1.3± 0.3

Signaling Pathways and Experimental Workflow

Necroptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Casp8 Caspase-8 RIPK1->Casp8 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis Apoptosis Apoptosis Casp8->Apoptosis zVAD zVAD-fmk zVAD->Casp8 Inhibition GSK963 GSK'963 This compound->RIPK1 Inhibition

Caption: Necroptosis signaling pathway induced by TNFα.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (e.g., HT-29, L929) Adherence 2. Allow Adherence (24 hours) Cell_Seeding->Adherence Pre_incubation 3. Pre-incubate with GSK'963 (or vehicle) for 1 hour Adherence->Pre_incubation Induction 4. Add TNFα + zVAD Pre_incubation->Induction Incubation 5. Incubate (e.g., 24 hours) Induction->Incubation Viability 6a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Flow_Cytometry 6b. Flow Cytometry (PI Staining) Incubation->Flow_Cytometry LDH_Assay 6c. LDH Release Assay Incubation->LDH_Assay Western_Blot 6d. Western Blot (p-MLKL) Incubation->Western_Blot

Caption: Experimental workflow for GSK'963 experiments.

Experimental Protocols

Materials
  • Cell line susceptible to necroptosis (e.g., HT-29, L929, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human or mouse TNFα

  • zVAD-fmk (pan-caspase inhibitor)[3]

  • GSK'963 (RIPK1 inhibitor)[8]

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Reagents for chosen analysis method (e.g., CellTiter-Glo®, Propidium Iodide, LDH assay kit, antibodies for Western blotting)

Protocol 1: Induction of Necroptosis with TNFα and zVAD

This protocol describes the induction of necroptosis in a 96-well plate format, suitable for viability assays.

  • Cell Seeding : Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. For example, seed HT-29 cells at 5 x 10^4 cells per well.[10] Incubate for 24 hours at 37°C and 5% CO2.

  • Reagent Preparation : Prepare stock solutions of TNFα, zVAD, and GSK'963 in DMSO.[10] On the day of the experiment, prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations. A common concentration for TNFα is 100 ng/mL and for zVAD is 20 µM.[7]

  • Pre-treatment with Inhibitor : For inhibitor-treated wells, remove the old medium and add fresh medium containing the desired concentration of GSK'963 (e.g., 1-100 nM) or vehicle (DMSO).[11] Incubate for 1 hour at 37°C.

  • Induction of Necroptosis : Add the TNFα and zVAD mixture to the appropriate wells.

  • Incubation : Incubate the plate for a predetermined time, typically between 6 and 24 hours, at 37°C and 5% CO2.[7]

  • Analysis : Perform cell viability analysis using a method of choice, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 2: Quantification of Necroptosis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to quantify necroptotic cells.[1]

  • Cell Seeding and Treatment : Follow steps 1-5 from Protocol 1, using a 6-well plate format.

  • Cell Harvesting : After incubation, collect both the supernatant (containing detached, dead cells) and the adherent cells (by trypsinization).

  • Staining : Centrifuge the combined cell suspension and resuspend the pellet in 1X PBS. Add PI to a final concentration of 1-5 µg/mL.[10]

  • Incubation : Incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis : Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the necroptotic cell population.[10]

Protocol 3: Western Blot Analysis of Phosphorylated MLKL

This protocol is for detecting the activation of the necroptosis pathway by measuring the phosphorylation of MLKL.

  • Cell Seeding and Treatment : Follow steps 1-5 from Protocol 1, using a 6-well plate format.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Immunoblotting : Block the membrane and then probe with a primary antibody specific for phosphorylated MLKL (p-MLKL). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using a chemiluminescent substrate. An increase in the p-MLKL signal indicates the induction of necroptosis.[10]

By following these detailed protocols and utilizing the provided data presentation formats and pathway diagrams, researchers can effectively investigate the role of RIPK1 in TNFα-induced necroptosis using the specific inhibitor GSK'963.

References

Application Notes and Protocols for GSK963: A Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following information is intended to guide researchers in utilizing this compound for in vitro studies of necroptosis.

Introduction to this compound

This compound is a highly potent and selective, chiral small-molecule inhibitor of RIPK1 kinase.[1][2] It is a valuable tool for studying the role of RIPK1-mediated necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[2] this compound exhibits significantly greater potency than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), and lacks the off-target activity against indoleamine-2,3-dioxygenase (IDO).[3] It has an inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[3]

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Weight 230.31 g/mol [4]
Formula C₁₄H₁₈N₂O[4]
CAS Number 2049868-46-2[4]
Appearance White to beige solid powder[4]
Solubility in DMSO 2 mg/mL to 200 mg/mL (Note: Solubility may vary between batches and with the use of fresh, anhydrous DMSO is recommended)[5]
IC₅₀ (RIPK1 Kinase Assay) 0.8 - 29 nM[1][4]
EC₅₀ (TNFα-induced necroptosis in L929 cells) 1 nM[6]
EC₅₀ (TNFα-induced necroptosis in U937 cells) 4 nM[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (Stock Solution in DMSO) -80°C for up to 1 year[4]

Signaling Pathway of Necroptosis and Inhibition by this compound

This compound targets RIPK1, a key kinase in the necroptosis signaling cascade. The diagram below illustrates the pathway and the point of inhibition.

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Caspase8 Caspase-8 TRADD->Caspase8 Apoptosis Pathway cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination (Survival) RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane_Pores Membrane Pores pMLKL->Membrane_Pores Translocation This compound This compound This compound->RIPK1 Inhibition TNFa TNFα TNFa->TNFR1 Binding Necroptosis Necroptosis Membrane_Pores->Necroptosis Cell Lysis

Figure 1. Necroptosis signaling pathway and this compound inhibition.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 230.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing this compound: Accurately weigh out 2.303 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[4]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[4]

Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

In Vitro Necroptosis Inhibition Assay using L929 Cells

This protocol provides a general guideline for assessing the inhibitory effect of this compound on TNFα-induced necroptosis in the murine fibrosarcoma L929 cell line, a well-established model for studying this cell death pathway.[3][7][8][9][10]

Experimental Workflow Diagram:

Experimental_Workflow A 1. Seed L929 cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours B->C D 4. Induce necroptosis with TNFα C->D E 5. Incubate for a predetermined time (e.g., 18-24 hours) D->E F 6. Measure cell viability (e.g., using CellTiter-Glo®) E->F G 7. Analyze data and determine EC₅₀ F->G

Figure 2. Workflow for in vitro necroptosis inhibition assay.

Materials:

  • L929 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Tumor Necrosis Factor-alpha (TNFα), human or murine

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.

  • Compound Preparation and Pre-treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 1-2 hours at 37°C.

  • Necroptosis Induction:

    • Prepare a solution of TNFα in complete culture medium at a concentration that will yield a final concentration known to induce necroptosis in L929 cells (e.g., 10-30 ng/mL).

    • Add the TNFα solution to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle-treated, TNFα-stimulated control wells.

    • Plot the cell viability against the log concentration of this compound.

    • Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic curve).

Safety Precautions

This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Utilizing GSK963 with Primary Murine Bone Marrow-Derived Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK963 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed inflammatory cell death.[1] Primary murine bone marrow-derived macrophages (BMDMs) are a valuable in vitro model system for studying inflammatory responses and cell death pathways. These application notes provide detailed protocols for the use of this compound in murine BMDMs, including methods for cell isolation and culture, induction of necroptosis, and assessment of this compound efficacy.

Mechanism of Action

This compound is a chiral small-molecule inhibitor of RIPK1 kinase with high potency and selectivity.[1] It effectively blocks necroptosis in both murine and human cells. In primary murine BMDMs, this compound has been shown to inhibit TNFα-induced necroptosis with high efficacy. Unlike some other RIPK1 inhibitors, this compound does not inhibit indoleamine 2,3-dioxygenase (IDO) and has an inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[1] The primary application of this compound in the context of BMDMs is to specifically dissect the role of RIPK1 kinase activity in inflammatory and cell death signaling pathways.

Data Presentation

The following table summarizes the quantitative data regarding the potency of this compound in inhibiting necroptosis in primary murine BMDMs.

CompoundTargetCell TypeAssayInducerIC50Reference
This compound RIPK1 KinasePrimary Murine BMDMsCell Viability (CellTiter-Glo)TNFα + z-VAD-FMK3 nM [1]
GSK962 (inactive enantiomer)N/APrimary Murine BMDMsCell Viability (CellTiter-Glo)TNFα + z-VAD-FMK>3000 nM[1]
Necrostatin-1 (Nec-1)RIPK1 KinasePrimary Murine BMDMsCell Viability (CellTiter-Glo)TNFα + z-VAD-FMK~1 µM[1]

Experimental Protocols

Protocol 1: Isolation and Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their subsequent differentiation into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).

Materials:

  • 6-10 week old C57BL/6 mice

  • 70% Ethanol (B145695)

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant murine M-CSF

  • Sterile syringes (10 mL) and needles (25G)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • 10 cm non-tissue culture treated petri dishes

  • Hemocytometer or automated cell counter

Procedure:

  • Euthanasia and Dissection: Euthanize mice using an approved method. Spray the mouse with 70% ethanol to sterilize the fur. Aseptically dissect the femur and tibia from both hind legs.[2][3][4]

  • Bone Marrow Isolation: In a sterile biosafety cabinet, cut off the ends of the bones. Using a 25G needle and a 10 mL syringe filled with sterile PBS or RPMI-1640, flush the bone marrow from the bones into a 50 mL conical tube.[2][3][4]

  • Cell Suspension Preparation: Gently pipette the bone marrow suspension up and down to create a single-cell suspension. Pass the suspension through a 70 µm cell strainer to remove any clumps or debris.[2][4]

  • Red Blood Cell Lysis (Optional but Recommended): Centrifuge the cell suspension at 300 x g for 5 minutes. If the pellet is red, resuspend it in 1-2 mL of ACK lysis buffer and incubate for 1-2 minutes at room temperature. Add 10 mL of PBS and centrifuge again.

  • Cell Counting and Plating: Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin). Count the cells using a hemocytometer or automated cell counter. Plate the cells on 10 cm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant murine M-CSF.

  • Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add 5 mL of fresh complete RPMI-1640 medium with 20 ng/mL M-CSF to each dish.

  • Macrophage Harvest: On day 7, the cells will be differentiated into macrophages and will be adherent. To harvest, wash the plates with PBS and then add ice-cold PBS. Incubate on ice for 10 minutes and then gently scrape the cells. Alternatively, use a non-enzymatic cell dissociation solution. The resulting cells are mature BMDMs ready for experiments.

Protocol 2: Induction of Necroptosis and Treatment with this compound

This protocol describes the induction of necroptosis in BMDMs using a combination of Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor z-VAD-FMK.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Complete RPMI-1640 medium

  • This compound

  • z-VAD-FMK (pan-caspase inhibitor)

  • Recombinant murine TNFα

  • 96-well opaque-walled plates (for viability assays)

Procedure:

  • Cell Seeding: Seed the differentiated BMDMs in 96-well opaque-walled plates at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium. Allow the cells to adhere overnight.

  • Pre-treatment with this compound: Prepare a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) in complete RPMI-1640 medium. Pre-treat the cells with the desired concentrations of this compound for 30 minutes to 1 hour before inducing necroptosis.[5] Include a vehicle control (DMSO) and a positive control (e.g., Necrostatin-1).

  • Induction of Necroptosis: Prepare a solution of TNFα (final concentration 10-100 ng/mL) and z-VAD-FMK (final concentration 20-50 µM) in complete RPMI-1640 medium.[5][6] Add this solution to the wells containing the BMDMs and this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Assessment of Cell Viability: Following incubation, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay as described in Protocol 3.

Protocol 3: Assessment of Cell Viability using CellTiter-Glo®

This protocol outlines the steps for measuring cell viability based on the quantification of ATP.

Materials:

  • Cells treated as in Protocol 2 in 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.[7]

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

  • Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated, non-stimulated control cells (100% viability). Plot the dose-response curve for this compound and determine the IC50 value.

Protocol 4: Western Blot Analysis of NF-κB Signaling

This compound is selective for RIPK1 kinase-dependent necroptosis and should not affect RIPK1's scaffolding function in NF-κB activation. This protocol can be used to confirm the selectivity of this compound.

Materials:

  • Differentiated BMDMs

  • This compound

  • Recombinant murine TNFα

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed BMDMs in 6-well plates. Pre-treat with this compound (e.g., 100 nM) for 30 minutes. Stimulate with TNFα (e.g., 50 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[10]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.[11] Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an ECL detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. This compound should not inhibit the TNFα-induced phosphorylation and degradation of IκBα.

Visualizations

Experimental_Workflow cluster_prep BMDM Preparation cluster_exp Experiment cluster_analysis Analysis BM_Isolation Bone Marrow Isolation Differentiation Differentiation with M-CSF (7 days) BM_Isolation->Differentiation Culture Seeding Seed BMDMs in 96-well plate Differentiation->Seeding Harvested BMDMs Pretreatment Pre-treat with this compound (dose-response) Seeding->Pretreatment Induction Induce Necroptosis (TNFα + z-VAD) Pretreatment->Induction Incubation Incubate (18-24 hours) Induction->Incubation Viability_Assay CellTiter-Glo Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy in BMDMs.

RIPK1_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (RIPK1, TRADD, TRAF2) TNFR1->ComplexI recruits Casp8_inactive Caspase-8 (Inactive) ComplexI->Casp8_inactive leads to pRIPK1 pRIPK1 (active) ComplexI->pRIPK1 autophosphorylation zVAD z-VAD-FMK zVAD->Casp8_inactive inhibits Necrosome Necrosome (RIPK1-RIPK3 complex) pMLKL pMLKL (oligomerization) Necrosome->pMLKL phosphorylates pRIPK3 pRIPK3 (active) pRIPK1->pRIPK3 recruits & phosphorylates Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis translocates to membrane & forms pores This compound This compound This compound->pRIPK1 inhibits kinase activity

References

Application Notes: Analyzing p-RIPK1 Levels with GSK963 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1) levels in response to treatment with GSK963, a potent and selective RIPK1 inhibitor. These application notes are intended to guide researchers in accurately quantifying the inhibitory effect of this compound on RIPK1 activation through Western blot analysis.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, playing a key role in inflammation and programmed cell death pathways, including necroptosis.[1][2] The phosphorylation of RIPK1 at specific residues, such as Serine 166, is a key indicator of its activation and the initiation of downstream signaling cascades that can lead to necroptosis.[3][4] this compound is a highly potent and selective, chiral small-molecule inhibitor of RIPK1 kinase activity with an IC50 of 29 nM.[5][6][7] It is over 10,000-fold more selective for RIPK1 than for 339 other kinases.[5][6][8] By inhibiting RIPK1 phosphorylation, this compound effectively blocks necroptosis in both human and murine cells, with IC50 values in the low nanomolar range.[8][9] This makes this compound a valuable tool for studying the role of RIPK1 in various physiological and pathological processes. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-RIPK1, in cell or tissue samples.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the RIPK1 signaling pathway and the experimental workflow for assessing the effect of this compound.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits TNFa TNFα TNFa->TNFR Binds TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1 RIPK1 TRADD->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Phosphorylation (e.g., at Ser166) RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Activates pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Recruits & Activates pMLKL p-MLKL MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Executes This compound This compound This compound->RIPK1 Inhibits

Figure 1: RIPK1 Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with TNFα to induce necroptosis) B 2. Pre-treatment with this compound (or vehicle control) A->B C 3. Cell Lysis (with protease & phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF or Nitrocellulose membrane) E->F G 7. Blocking (e.g., with 5% non-fat milk or BSA) F->G H 8. Primary Antibody Incubation (anti-p-RIPK1, anti-RIPK1, anti-β-actin) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Figure 2: Experimental Workflow for Western Blot Analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative results from a Western blot analysis of p-RIPK1 levels following this compound treatment in a cell-based necroptosis assay. The data is presented as a relative percentage of p-RIPK1 normalized to total RIPK1 and a loading control (e.g., β-actin), with the TNFα-treated group set to 100%.

Treatment GroupThis compound ConcentrationRelative p-RIPK1 Levels (%)Standard Deviation (%)
Untreated Control0 nM< 5± 2
TNFα + zVAD0 nM100± 10
TNFα + zVAD + this compound1 nM~50± 8
TNFα + zVAD + this compound10 nM~15± 5
TNFα + zVAD + this compound100 nM< 5± 2

Note: These are representative data. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human (e.g., HT-29, U937) or murine (e.g., L929) cells susceptible to necroptosis.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Necroptosis Inducer: TNFα (e.g., 20-100 ng/mL).

  • Caspase Inhibitor: zVAD-fmk (e.g., 20-50 µM) to ensure necroptosis is the primary cell death pathway.

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels (e.g., 4-12% gradient).

  • Transfer Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166) antibody.

    • Mouse or Rabbit anti-RIPK1 antibody.

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

Protocol for this compound Treatment and Cell Lysis
  • Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 30 minutes to 1 hour.[8]

  • Induction of Necroptosis: Add TNFα and zVAD-fmk to the cell culture medium to induce necroptosis. A typical treatment time is 5-30 minutes for p-RIPK1 analysis.[5]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

Protocol for Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RIPK1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed for total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the p-RIPK1 signal.

Data Analysis
  • Densitometry: Quantify the band intensities for p-RIPK1, total RIPK1, and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the p-RIPK1 band intensity to the total RIPK1 intensity and the loading control intensity for each sample.

  • Relative Quantification: Express the normalized p-RIPK1 levels as a percentage relative to the positive control (TNFα + zVAD treated) group.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of RIPK1 phosphorylation in their experimental models and obtain reliable, quantifiable data on its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Necroptosis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the necroptosis inhibitor, GSK963.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound not inhibiting necroptosis in my experiment?

A1: The failure of this compound to inhibit necroptosis can stem from several factors, ranging from the experimental setup and reagent quality to the specific biology of your cell system. A systematic approach is crucial to identify the root cause. This guide will walk you through the most common issues.

Q2: How can I be sure that the cell death I'm observing is actually necroptosis?

A2: this compound is a highly selective inhibitor of RIPK1 kinase activity, a key step in the necroptosis pathway.[1][2][3] If the observed cell death is not mediated by RIPK1 kinase activity, this compound will not be effective.

Troubleshooting Steps:

  • Confirm the Pathway: Necroptosis is a specific caspase-independent cell death pathway.[4] Ensure you are inducing cell death under conditions that favor necroptosis, typically by stimulating a death receptor (like TNFR1) while simultaneously inhibiting caspases.[5]

  • Molecular Markers: The most reliable method to confirm necroptosis is to detect the key signaling events by Western blot.[6][7] Look for the phosphorylation of RIPK1, RIPK3, and the ultimate executioner protein, MLKL.[7][8] The absence of significant caspase-3 cleavage can help rule out apoptosis.[6][9]

  • Use Controls:

    • Positive Necroptosis Control: Use a cell line known to be sensitive to necroptosis (e.g., L929, U937, HT-29) treated with a standard stimulus like TNF-α + z-VAD-FMK.[2][10]

    • Inactive Enantiomer: this compound has an inactive enantiomer, GSK962, which can be used as a negative control to confirm that the observed effects are due to specific on-target inhibition.[1][10]

Q3: Could there be an issue with my this compound compound or its preparation?

A3: Yes, the quality, storage, and preparation of the inhibitor are critical for its activity.

Troubleshooting Steps:

  • Storage and Stability: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[11] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1-2 years).[1][12] Improper storage can lead to degradation.

  • Solubility: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2][12][13] Ensure the compound is fully dissolved in the stock solution. For cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent toxicity.[6]

  • Working Concentration: this compound is highly potent, with reported IC50 values in the low nanomolar range (1-4 nM in human and murine cells).[2][10][11] Using a concentration that is too low will result in incomplete inhibition. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus, typically ranging from 10 nM to 1 µM.

PropertyValueSource(s)
Target Receptor-Interacting serine/threonine Kinase 1 (RIPK1)[1][2][12]
Biochemical IC50 ~29 nM[1][11][12]
Cellular IC50 1-4 nM (L929, U937 cells)[2][10][11]
Recommended Storage Powder: -20°C (3 years); Solution in DMSO: -80°C (1-2 years)[1][2][11]
Common Solvents DMSO, Ethanol[2][12][13]
Recommended Pre-incubation 30-60 minutes before adding stimulus[12]
Q4: Is my experimental protocol for inducing necroptosis optimal?

A4: The conditions used to induce necroptosis must be carefully optimized for your specific cell line.

Troubleshooting Steps:

  • Cell Line Competency: Not all cell lines are capable of undergoing necroptosis. This can be due to low or absent expression of key necroptotic proteins like RIPK3 or MLKL.[6][14] Verify the expression of these proteins in your cell line via Western blot or qPCR.

  • Stimulus Concentration: The concentrations of the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics, z-VAD-FMK) may need to be optimized. A suboptimal stimulus might induce a level of cell death that is too low to see a significant effect of the inhibitor, or it may favor an alternative cell death pathway.

  • Timing of Treatment: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time (e.g., 30-60 minutes) before adding the necroptotic stimulus to allow for cell penetration and target engagement.[12] The endpoint measurement should also be timed correctly to capture the peak of necroptotic cell death.

ReagentTypical Concentration RangePurpose
TNF-α 1-100 ng/mLDeath receptor ligand; initiates the signaling cascade.
z-VAD-FMK 10-50 µMPan-caspase inhibitor; blocks apoptosis to channel the signal to necroptosis.
SMAC Mimetic 100 nM - 1 µMcIAP inhibitor; promotes formation of the necrosome complex.
Q5: Could other cell death pathways be interfering with my results?

A5: Yes. Cell death signaling is complex, and if necroptosis is blocked, cells may switch to an alternative pathway, such as apoptosis.[15][16]

Troubleshooting Steps:

  • Pathway Switching: RIPK1 has both kinase-dependent and scaffolding functions.[10][15] While this compound inhibits the kinase activity required for necroptosis, the RIPK1 scaffold can still participate in forming a pro-apoptotic complex (Complex IIa) with FADD and Caspase-8.[17][18]

  • Comprehensive Analysis: To test for this, combine this compound with a caspase inhibitor like z-VAD-FMK. If this combination rescues cell death where this compound alone did not, it suggests that upon RIPK1 kinase inhibition, the cells are undergoing apoptosis.

  • Assay Choice: Assays that measure membrane rupture (e.g., LDH release, Propidium Iodide uptake) will detect both necroptosis and late apoptosis.[9] It is crucial to pair these with pathway-specific markers (e.g., pMLKL for necroptosis, cleaved caspase-3 for apoptosis) to correctly interpret your results.[6]

Visual Guides and Protocols

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_necroptosis_path TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits ComplexIIb Necrosome (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb forms under apoptosis inhibition Casp8 Caspase-8 ComplexI->Casp8 activates (Apoptosis) RIPK1 RIPK1 pMLKL Oligomerized pMLKL CellDeath Necroptosis (Membrane Rupture) pMLKL->CellDeath This compound This compound This compound->RIPK1 inhibits kinase activity zVAD z-VAD-FMK zVAD->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates MLKL->pMLKL oligomerizes & translocates

Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_workflow Necroptosis Inhibition Assay Workflow cluster_assays Endpoint Assays A 1. Seed Cells in 96-well plate B 2. Pre-treat with Controls (Vehicle, this compound) for 30-60 min A->B C 3. Induce Necroptosis (e.g., TNF-α + z-VAD-FMK) B->C D 4. Incubate (4-24 hours) C->D E 5. Measure Cell Death D->E Assay1 LDH Release Assay E->Assay1 Assay2 Propidium Iodide Staining E->Assay2 Assay3 Western Blot (pMLKL, pRIPK1) E->Assay3 F 6. Analyze Data Assay1->F Assay2->F Assay3->F

Caption: A typical experimental workflow for assessing necroptosis inhibition.

Troubleshooting Logic

G Start Start: This compound Fails to Inhibit Cell Death Q1 Is cell death confirmed to be necroptosis? (e.g., pMLKL positive, cleaved Casp3 negative) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the this compound compound active and correctly used? (Storage, solubility, concentration) A1_Yes->Q2 R1 Solution: Cell death is likely not necroptosis. Investigate other pathways like apoptosis. A1_No->R1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the cell line competent for necroptosis? (Expresses RIPK3, MLKL) A2_Yes->Q3 R2 Solution: - Purchase new compound. - Check storage conditions. - Perform dose-response curve. A2_No->R2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Conclusion: Consider pathway switching or other complex biological factors. Re-evaluate stimulus. A3_Yes->End R3 Solution: - Verify protein expression via Western Blot. - Use a different, validated cell line. A3_No->R3

Caption: A decision tree for troubleshooting failed this compound experiments.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated MLKL (pMLKL) and RIPK1 (pRIPK1)

This protocol verifies the activation of the necroptosis signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-pMLKL (Ser358), anti-pRIPK1 (Ser166), anti-total MLKL, anti-total RIPK1, anti-GAPDH or β-tubulin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Treatment: Plate cells and treat with your necroptosis stimulus in the presence or absence of this compound for the desired time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[6]

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature by boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pMLKL) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[6]

  • Analysis: Compare the band intensity for pMLKL and pRIPK1 between your stimulated, inhibited, and control samples. A successful necroptosis induction should show a strong signal for the phosphorylated proteins, which should be significantly reduced in the this compound-treated samples. The loading control should be consistent across all lanes.

References

Technical Support Center: Optimizing GSK963 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of GSK963, a potent and selective RIP1 kinase inhibitor, for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a chiral, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by selectively binding to the ATP-binding pocket of RIPK1, thereby inhibiting its kinase activity.[3][4] This inhibition blocks the signaling pathway that leads to necroptosis, a form of programmed cell death.[3][5] this compound is highly selective for RIPK1, with minimal inhibition of over 339 other kinases at a concentration of 10 µM.[3][6][7]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent inhibition of necroptosis in a variety of both murine and human cell lines. Efficacy has been confirmed in mouse fibrosarcoma L929 cells, human monocytic U937 cells, primary murine bone marrow-derived macrophages (BMDMs), and primary human neutrophils.[3][8]

Q3: What is a typical starting concentration for this compound in cell culture experiments?

A3: A typical starting concentration for in vitro experiments is in the low nanomolar range. For instance, a concentration of 100 nM has been effectively used to inhibit necroptosis in bone marrow-derived macrophages (BMDMs).[1] However, the optimal concentration is cell-line dependent, and a dose-response experiment is always recommended.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[1][7] To prepare a high-concentration stock solution (e.g., 10 mM or 200 mg/mL), dissolve the powdered compound in fresh, anhydrous DMSO.[1] It is important to note that this compound is poorly soluble in water.[9] For final dilutions into aqueous culture medium, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]

Q5: Is there a negative control available for this compound?

A5: Yes, GSK'962 is the inactive enantiomer of this compound and can be used as a negative control to confirm that the observed effects are due to the specific inhibition of RIPK1.[3][4]

Troubleshooting Guide

Issue 1: I am not observing an inhibitory effect of this compound on cell death in my experiment.

  • Possible Cause 1: Incorrect Cell Death Pathway. this compound specifically inhibits necroptosis, which is dependent on RIPK1 kinase activity.[3] It will not inhibit other forms of cell death like apoptosis.

    • Solution: Confirm that your experimental conditions are inducing necroptosis. This is often achieved by stimulating cells with TNFα in the presence of a pan-caspase inhibitor like zVAD-fmk.[3][10] To differentiate between apoptosis and necroptosis, you can monitor specific markers. For necroptosis, this includes the phosphorylation of RIPK1, RIPK3, and MLKL.[9]

  • Possible Cause 2: Compound Precipitation. this compound has low aqueous solubility.[9] If the compound precipitates out of the culture medium, its effective concentration will be reduced.

    • Solution: When preparing your working solution, avoid diluting a high-concentration DMSO stock directly into a large volume of aqueous medium. A serial dilution approach is recommended. For instance, dilute a 100 mM stock to 100 µM in DMSO first, and then dilute this 1,000-fold into your culture medium.[9] If you suspect precipitation, you can examine a sample of your final working solution under a microscope for crystals. Gentle warming (37°C) and sonication may aid in dissolution.[2][9]

  • Possible Cause 3: Cell Line Insensitivity. While this compound is potent in several cell lines, sensitivity can vary.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific cell line.

Issue 2: I am observing cytotoxicity even in my control (vehicle-treated) cells.

  • Possible Cause: High DMSO Concentration. The final concentration of DMSO in your culture medium may be too high, leading to solvent-induced toxicity.

    • Solution: Ensure the final DMSO concentration in your experiments is at a non-toxic level, typically at or below 0.1%.[10]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell lines and biochemical assays.

Assay TypeCell Line/TargetSpeciesIC50 Value
Necroptosis InhibitionL929Mouse1 nM
Necroptosis InhibitionU937Human4 nM
Necroptosis InhibitionBMDMMouse3 nM
Necroptosis InhibitionPrimary NeutrophilsHuman0.9 nM
FP Binding AssayRIP1 KinaseN/A29 nM
ADP-Glo Kinase AssayRIP1 KinaseN/A0.8 - 8 nM

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Necroptosis Inhibition

  • Cell Seeding: Seed your cell line of interest in a 96-well plate at a density that will result in approximately 70-80% confluency at the end of the experiment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration.

  • Pre-treatment: Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.[10]

  • Necroptosis Induction: Induce necroptosis by adding the appropriate stimuli. A common method is the addition of TNFα (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as zVAD-fmk (e.g., 20-50 µM).[3][10]

  • Incubation: Incubate the plate for a period sufficient to induce cell death, which can range from 6 to 24 hours depending on the cell line.[3][10]

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels, or a dye exclusion assay like Sytox Green.[3][10]

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

cluster_0 RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL Phosphorylated MLKL (Oligomerization) Necrosome->pMLKL Pore_Formation Pore Formation in Plasma Membrane pMLKL->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: Signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of this compound.

cluster_workflow Experimental Workflow: IC50 Determination A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Pre-treat cells (1-2 hours) B->C D 4. Induce Necroptosis (e.g., TNFα + zVAD-fmk) C->D E 5. Incubate (6-24 hours) D->E F 6. Measure Cell Viability E->F G 7. Analyze Data & Determine IC50 F->G

Caption: A typical experimental workflow for determining the IC50 of this compound.

cluster_troubleshooting Troubleshooting Logic Start No this compound Effect Observed Q1 Is the correct cell death pathway (necroptosis) induced? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound precipitated? A1_Yes->Q2 Sol1 Confirm necroptosis induction (e.g., TNFα + zVAD-fmk). Monitor necroptosis markers. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Use serial dilution. Check for crystals under microscope. Use sonication/warming to dissolve. A2_Yes->Sol2 Q3 Is the cell line insensitive? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Sol3 Perform dose-response experiment to determine IC50. A3_Yes->Sol3 Sol3->End

Caption: A logical guide for troubleshooting common issues with this compound experiments.

References

GSK963 is not affecting MLKL or RIPK3 expression in Western blots.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing that GSK963 is not affecting MLKL or RIPK3 expression in Western blots.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a change in the total expression of MLKL or RIPK3 on my Western blot after treatment with this compound?

This is an expected result. This compound is a highly potent and selective inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its mechanism of action is to block the kinase activity of RIPK1, which is an upstream event in the necroptosis pathway.[4] Therefore, this compound inhibits the phosphorylation and subsequent activation of RIPK3 and MLKL, not their total protein expression.[5] To assess the efficacy of this compound, you should perform Western blots using antibodies specific to the phosphorylated forms of these proteins (p-RIPK3 and p-MLKL).

Q2: What is the detailed mechanism of action for this compound?

This compound is a chiral small-molecule inhibitor that specifically targets the kinase domain of RIPK1, with an IC50 of approximately 29 nM.[1][6] By inhibiting RIPK1's catalytic activity, it prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of downstream signaling molecules required for necroptosis.[4][7] It is highly selective for RIPK1, with over 10,000-fold selectivity against a large panel of other kinases, making it a precise tool for studying RIPK1-mediated signaling.[3][8][9]

Q3: How does this compound fit into the necroptosis signaling pathway?

Necroptosis is a programmed form of necrosis. In the well-established TNF-α induced model, the binding of TNF-α to its receptor (TNFR1) can lead to the formation of a signaling complex.[10][7] When caspase-8 is inhibited, RIPK1 kinase activity becomes critical. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[4][11] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[12][13] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis.[12][13] this compound acts at the very beginning of this cascade by inhibiting RIPK1, thereby preventing all subsequent downstream events, including RIPK3 and MLKL phosphorylation.

Q4: What specific bands should I be looking for on my Western blot to confirm the inhibitory effect of this compound?

To verify the activity of this compound, you should probe for the phosphorylated forms of the key necroptosis proteins. The primary targets to observe a change are:

  • Phospho-MLKL (p-MLKL): The expected molecular weight is around 54 kDa for the monomer.[14] A decrease in the p-MLKL signal in this compound-treated samples compared to the necroptosis-induced control is the most direct indicator of efficacy. You may also observe higher molecular weight bands corresponding to p-MLKL oligomers.[14]

  • Phospho-RIPK3 (p-RIPK3): A reduction in the signal for phosphorylated RIPK3 will also confirm the upstream inhibition of the pathway.[15]

  • Phospho-RIPK1 (p-RIPK1): As the direct target, a decrease in autophosphorylated RIPK1 is another indicator of this compound's on-target effect.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

Parameter Value Assay/Cell Line
Target RIPK1 (Receptor-Interacting Protein Kinase 1)-
IC50 (Biochemical) 29 nMFP binding assay[1][2]
IC50 (Cell-based) 1 nMTNF+zVAD-induced necroptosis in L-929 (mouse) cells[8][9]
IC50 (Cell-based) 4 nMTNF+zVAD-induced necroptosis in U-937 (human) cells[8][9]
Selectivity >10,000-foldAgainst a panel of 339 other kinases[3][9]

Visualizing the Pathway and Workflow

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 Binding RIPK1 RIPK1 ComplexI->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Recruits & Phosphorylates MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Activation & Oligomerization Pore Pore Formation & Membrane Rupture pMLKL->Pore Translocation This compound This compound This compound->pRIPK1 Inhibits Casp8_inhibitor Caspase-8 Inhibition (e.g., zVAD) Casp8_inhibitor->pRIPK1 Necrosome Necrosome cluster_necrosome cluster_necrosome Necrosome->cluster_necrosome

Caption: Necroptosis signaling pathway illustrating the inhibitory action of this compound on RIPK1.

Experimental_Workflow start 1. Cell Culture (e.g., L929, U937, HT-29) treatment 2. Treatment Groups - Vehicle Control - Necroptosis Induction (e.g., TNF+zVAD) - Induction + this compound start->treatment lysis 3. Cell Lysis (Buffer with Protease & Phosphatase Inhibitors) treatment->lysis quant 4. Protein Quantification (e.g., BCA Assay) lysis->quant sds 5. SDS-PAGE quant->sds transfer 6. Protein Transfer (PVDF or Nitrocellulose) sds->transfer blocking 7. Blocking (e.g., 5% BSA or Milk in TBST) transfer->blocking probing 8. Antibody Incubation - Primary Ab (e.g., anti-p-MLKL) - Secondary Ab (HRP-conjugated) blocking->probing detection 9. Detection (ECL Substrate) probing->detection analysis 10. Data Analysis (Compare band intensities) detection->analysis

Caption: Standard experimental workflow for Western blot analysis of necroptosis markers.

Troubleshooting Guide for Western Blotting

Issue: Weak or No Signal for Phosphorylated Proteins (p-MLKL, p-RIPK3)

Potential Cause Recommended Solution
Inefficient Necroptosis Induction Confirm that your induction stimulus (e.g., TNF-α, SMAC mimetic, z-VAD-FMK) is active and used at the optimal concentration and time for your cell line. Include a positive control without this compound to ensure the pathway is activated.[14]
Phosphatase Activity Always use a lysis buffer freshly supplemented with a broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice or at 4°C at all times to minimize dephosphorylation.[14][16]
Low Protein Abundance Phosphorylated proteins can be low in abundance. Increase the total protein loaded per lane (20-50 µg is a common range).[16]
Suboptimal Antibody Performance Ensure the primary antibody is validated for Western blotting and is specific to the phosphorylated target. Optimize the primary antibody concentration and consider increasing the incubation time (e.g., overnight at 4°C).[17][18]
Poor Protein Transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for higher molecular weight proteins. Ensure the PVDF membrane is properly activated with methanol.[14][18]
Harsh Washing or Blocking Using non-fat dry milk for blocking can sometimes mask certain epitopes. Try switching to 5% Bovine Serum Albumin (BSA).[16] Excessive detergent (e.g., Tween 20) in wash buffers can strip antibodies; use 0.05-0.1%.

Issue: High Background or Non-Specific Bands

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely covers the membrane.[17][19]
Antibody Concentration Too High Titrate both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise. High antibody concentrations are a common cause of background.[17][20]
Inadequate Washing Increase the number and duration of wash steps after both primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST) with gentle agitation.[16]
Contaminated Buffers or Equipment Prepare all buffers with high-purity water. Ensure gel tanks, transfer apparatus, and incubation trays are thoroughly cleaned to avoid cross-contamination.[18]
Overexposure If using a chemiluminescent substrate, reduce the exposure time. A signal that appears too quickly and intensely is often accompanied by high background.[14][17]
Protein Degradation The presence of multiple lower molecular weight bands can indicate protein degradation. Ensure lysis buffer contains a potent protease inhibitor cocktail and that samples are handled quickly and kept cold.[14][16]

Detailed Experimental Protocol: Western Blot for p-MLKL

  • Cell Treatment:

    • Plate cells (e.g., HT-29) to reach 70-80% confluency.

    • Pre-treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes.[2]

    • Induce necroptosis. A common method for HT-29 cells is a combination of TNF-α (e.g., 40 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[21]

    • Incubate for the determined optimal time to see peak phosphorylation (e.g., 4-8 hours).

  • Lysate Preparation:

    • Place the cell culture plate on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load 20-50 µg of protein per lane onto a 4-12% SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Antibody Incubation and Detection:

    • Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-MLKL (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image the blot using a digital imager or film. To confirm equal loading, strip the membrane and re-probe for total MLKL or a housekeeping protein like GAPDH or β-tubulin.

References

Preparing GSK963 for in vivo injection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK963, a potent and selective RIPK1 kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing this compound for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It has an IC50 of 29 nM in fluorescence polarization binding assays and demonstrates high selectivity for RIPK1 over a wide range of other kinases.[1][3] By inhibiting RIPK1, this compound effectively blocks the necroptosis signaling pathway, a form of programmed cell death.[2][3][4]

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO and acetonitrile (B52724) but is insoluble in water.[1][5] For in vivo applications, it is typically formulated as a clear solution using a co-solvent system or as a homogenous suspension.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder is stable for at least 3 years when stored at -20°C.[1] Stock solutions in a solvent like DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1][2]

Q4: What is the inactive enantiomer of this compound and what is its purpose?

A4: GSK'962 is the inactive enantiomer of GSK'963.[3] It serves as a crucial negative control in experiments to confirm that the observed effects are due to the specific inhibition of RIPK1 by GSK'963.[3][6]

Troubleshooting Guides

Issue 1: Precipitation or Phase Separation During Formulation

Symptoms:

  • The final solution appears cloudy or contains visible particles.

  • Two distinct liquid phases are observed.

Possible Causes:

  • Incorrect solvent order: The order of solvent addition is critical for maintaining solubility.

  • Low temperature: Preparation at low temperatures can decrease solubility.

  • High concentration: The desired final concentration may exceed the solubility limit of the chosen vehicle.

Solutions:

  • Follow the recommended solvent addition order precisely. For the co-solvent system, dissolve this compound in DMSO first before adding PEG300, followed by Tween 80, and finally ddH2O.[1]

  • Gentle warming and/or sonication can aid in dissolution. [2][7] Be cautious with temperature to avoid compound degradation.

  • Prepare a fresh stock solution in DMSO. Ensure the DMSO is not moisture-absorbent, as this can reduce solubility.[1]

  • If precipitation persists, consider preparing a suspension. A homogenous suspension can be made using CMC-Na.[1]

  • Optimize the formulation. If you need to adjust the formulation, small-scale pilot tests are recommended to ensure stability.[1]

Issue 2: Inconsistent or Lack of In Vivo Efficacy

Symptoms:

  • The expected therapeutic or biological effect is not observed in the animal model.

  • High variability in results between individual animals.

Possible Causes:

  • Suboptimal dosage: The administered dose may be too low to achieve the necessary therapeutic concentration.

  • Poor bioavailability: The formulation may not be efficiently absorbed after administration.

  • Compound degradation: The formulation may not have been prepared freshly, leading to reduced potency.

Solutions:

  • Dose escalation study: If the initial dose is ineffective, a dose-escalation study (e.g., starting from 0.2 mg/kg and increasing to 2 mg/kg or 10 mg/kg for mice) can help determine the optimal dose.[1][2]

  • Confirm on-target effect: Use the inactive enantiomer, GSK'962, as a negative control to verify that the observed effects are specific to RIPK1 inhibition.[3]

  • Fresh formulation: Always prepare the injection solution fresh on the day of use.[1][2]

  • Route of administration: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound in mice.[1][2][3]

Issue 3: Observed In Vivo Toxicity

Symptoms:

  • Significant weight loss, lethargy, or other adverse effects in the treated animals.

Possible Causes:

  • High dose: The administered dose may be approaching toxic levels.

  • Vehicle toxicity: The vehicle itself may be causing adverse effects, especially at high volumes.

Solutions:

  • Dose reduction: If toxicity is observed, reducing the dose is the most direct way to mitigate adverse effects.

  • Vehicle control group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.

  • Monitor animal health closely: Regularly monitor body weight, food and water intake, and general behavior of the animals.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyDetails
Solubility DMSO: 200 mg/mL (868.39 mM)[1] or 40 mg/mL (173.68 mM)[7]Ethanol: 46 mg/mL[1]Acetonitrile: Soluble[5]Water: Insoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Solvent) 1 year at -80°C1 month at -20°C[1]

Table 2: In Vivo Formulation and Dosing of this compound

Formulation TypeComponents & PreparationRecommended Dose (Mice)Administration Route
Clear Solution Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2OPreparation: Dissolve this compound in DMSO, add PEG300, mix, add Tween 80, mix, and finally add ddH2O.[1]0.2, 2, and 10 mg/kgIntraperitoneal (i.p.)[1][2]
Suspended Solution Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline)Preparation: Add DMSO stock to the SBE-β-CD solution and mix. Ultrasonic treatment may be needed.[2]2.5 mg/mL (suspended)Intraperitoneal (i.p.) or Oral[2]
Clear Solution Vehicle: 10% DMSO, 90% Corn OilPreparation: Add DMSO stock to corn oil and mix.[2]≥ 2.5 mg/mL (clear)Not specified
Homogeneous Suspension Vehicle: CMC-Na solutionPreparation: Add this compound to the CMC-Na solution and mix evenly.[1]≥ 5 mg/mL (suspension)Oral[1]

Experimental Protocols

Protocol 1: Preparation of this compound Clear Solution for Intraperitoneal Injection

This protocol is for preparing a 1 mL working solution.

  • Prepare a stock solution: Dissolve this compound in fresh DMSO to a concentration of 200 mg/mL.[1]

  • Initial Mixing: In a sterile microcentrifuge tube, add 50 µL of the 200 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.[1]

  • Add Surfactant: To the mixture from step 2, add 50 µL of Tween 80. Mix until the solution is clear.[1]

  • Final Dilution: Add 500 µL of sterile double-distilled water (ddH2O) to bring the total volume to 1 mL. Mix gently but thoroughly.[1]

  • Administration: The final solution should be used immediately for injection.[1]

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway: Necroptosis Inhibition TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) (Apoptosis) Complex_I->Complex_IIa Caspase-8 inactive Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) (Necroptosis) Complex_I->Complex_IIb cIAPs degraded RIPK1_phos RIPK1 Phosphorylation Complex_IIb->RIPK1_phos This compound This compound This compound->RIPK1_phos MLKL_phos MLKL Phosphorylation & Oligomerization RIPK1_phos->MLKL_phos via RIPK3 Cell_Death Necroptotic Cell Death MLKL_phos->Cell_Death

Caption: this compound inhibits necroptosis by blocking RIPK1 phosphorylation.

G cluster_0 Experimental Workflow: In Vivo Formulation start Start stock Prepare this compound Stock (200 mg/mL in DMSO) start->stock mix1 Add Stock to PEG300 stock->mix1 mix2 Add Tween 80 mix1->mix2 mix3 Add ddH2O mix2->mix3 inject Inject Animal (i.p.) (Use immediately) mix3->inject end End inject->end

Caption: Workflow for preparing this compound for in vivo injection.

G cluster_0 Troubleshooting Logic: Formulation Issues issue Precipitation Observed? check_order Verify Solvent Order issue->check_order Yes resolved Issue Resolved issue->resolved No warm Gentle Warming/ Sonication check_order->warm fresh_stock Prepare Fresh Stock in Anhydrous DMSO warm->fresh_stock suspension Consider Suspension Formulation (CMC-Na) fresh_stock->suspension Still Precipitates suspension->resolved

Caption: Decision tree for troubleshooting formulation precipitation.

References

Validation & Comparative

GSK963 vs. Necrostatin-1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and characteristics of two prominent RIPK1 inhibitors, GSK963 and Necrostatin-1.

In the landscape of necroptosis research, the selection of appropriate chemical probes is paramount to elucidating the intricate mechanisms of this regulated cell death pathway. Both this compound and Necrostatin-1 have emerged as critical tools for inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of necroptosis. This guide provides a comprehensive, data-driven comparison of this compound and Necrostatin-1 to aid researchers in making informed decisions for their experimental designs.

Executive Summary

This compound stands out as a next-generation RIPK1 inhibitor, demonstrating significantly higher potency and selectivity compared to the first-generation inhibitor, Necrostatin-1. While both compounds effectively block RIPK1 kinase activity, this compound's superior biochemical and cellular potency, coupled with its lack of off-target activity on indoleamine-2,3-dioxygenase (IDO), positions it as a more precise tool for studying necroptosis. Necrostatin-1, while a foundational tool in the field, is hampered by its lower potency and notable off-target effects, which can confound experimental results, particularly in immunological studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and Necrostatin-1 based on available experimental data.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundNecrostatin-1Reference(s)
RIPK1 Kinase Inhibition (IC50) 0.8 - 8 nM~1 µM[1][2]
RIPK1 Binding Affinity (IC50) 29 nM~2 µM[1][2]
L929 Cell Necroptosis Inhibition (IC50) 1 nM~500 nM[1]
U937 Cell Necroptosis Inhibition (IC50) 4 nMNot consistently reported[1]
Selectivity over other kinases >10,000-fold selective over 339 kinasesLower selectivity, off-target effects noted[1][3]
IDO Inhibition No measurable activityYes[1][3]

Table 2: Pharmacokinetic Properties

ParameterThis compoundNecrostatin-1Reference(s)
In Vivo Efficacy (TNF-induced shock model) Greater protection at matched dosesMinimal effect at commonly used doses[1][4]
Apparent Half-life (in mice) Longer than Nec-1Shorter than this compound[1]

Mechanism of Action and Signaling Pathway

Both this compound and Necrostatin-1 are allosteric inhibitors that target the kinase domain of RIPK1.[5] By binding to RIPK1, they prevent its autophosphorylation, a critical step for the recruitment and activation of RIPK3. This inhibition disrupts the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[6][7] The downstream phosphorylation of MLKL by RIPK3, which leads to its oligomerization and translocation to the plasma membrane to execute cell death, is thereby blocked.[6][8]

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex I Recruitment TNFa TNFa TNFa->TNFR1 Binding RIPK1 RIPK1 Complex I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation p-MLKL (oligomer) p-MLKL (oligomer) MLKL->p-MLKL (oligomer) Oligomerization & Translocation Cell Death Necroptosis p-MLKL (oligomer)->Cell Death Pore formation GSK963_Nec1 This compound / Nec-1 GSK963_Nec1->RIPK1 Inhibition

Figure 1: Simplified necroptosis signaling pathway highlighting the inhibitory action of this compound and Necrostatin-1 on RIPK1.

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes the induction of necroptosis in L929 or U937 cells and the assessment of the inhibitory potential of this compound and Necrostatin-1.

Materials:

  • L929 (murine fibrosarcoma) or U937 (human monocytic) cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and Necrostatin-1

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed L929 or U937 cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Necrostatin-1 in complete cell culture medium.

  • Treatment: Pre-treat the cells with the desired concentrations of this compound or Necrostatin-1 for 1 hour.

  • Necroptosis Induction: Add TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-fmk) to the wells. The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis.

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours).

  • Viability Assessment: Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 values for each inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Pre-treat cells with inhibitors (1 hr) A->C B Prepare serial dilutions of inhibitors B->C D Induce necroptosis (TNF-α + z-VAD-fmk) C->D E Incubate (18-24 hrs) D->E F Measure cell viability (e.g., CellTiter-Glo) E->F G Calculate IC50 values F->G

Figure 2: Experimental workflow for the in vitro necroptosis inhibition assay.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the direct inhibitory effect of the compounds on the kinase activity of recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 kinase

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase reaction buffer

  • This compound and Necrostatin-1

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine the recombinant RIPK1 enzyme, the substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or Necrostatin-1 to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Discussion and Recommendations

The experimental data unequivocally demonstrates that this compound is a more potent and selective inhibitor of RIPK1 than Necrostatin-1. Its nanomolar efficacy in both biochemical and cellular assays, combined with a clean off-target profile, makes it a superior tool for precise investigation of RIPK1's role in necroptosis and other cellular processes.

The most significant drawback of Necrostatin-1 is its off-target inhibition of IDO, an enzyme involved in tryptophan metabolism and immune regulation.[3] This dual activity can lead to misinterpretation of experimental outcomes, especially in studies of inflammation and immunology. For researchers investigating these areas, the use of this compound or the more specific Necrostatin-1 analog, Necrostatin-1s (which lacks IDO activity), is strongly recommended to ensure that the observed effects are solely attributable to RIPK1 inhibition.

References

GSK963 vs. Nec-1s: A Comparative Guide for In Vivo Necroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of regulated cell death, the study of necroptosis has unveiled critical roles for this pathway in a multitude of physiological and pathological conditions. At the heart of necroptosis signaling lies the Receptor-Interacting Protein Kinase 1 (RIPK1). The development of specific inhibitors for RIPK1 has been instrumental for in vivo research, with Necrostatin-1s (Nec-1s) and GSK963 emerging as key tools. This guide provides an objective comparison of this compound and Nec-1s, supported by experimental data, to assist researchers in selecting the optimal inhibitor for their in vivo studies.

Superior Potency and Selectivity of this compound

This compound consistently demonstrates significantly higher potency and selectivity for RIPK1 compared to Nec-1s and its predecessor, Nec-1. In biochemical assays, this compound exhibits an IC50 of 29 nM in a fluorescence polarization binding assay, which is substantially lower than that of Nec-1 (IC50 = 2 µM)[1]. This enhanced potency is also observed in cellular assays, where this compound inhibits RIPK1-dependent cell death with IC50 values in the low nanomolar range (1-4 nM) in both human and murine cells[1][2][3][4]. In contrast, Nec-1 displays IC50 values in the micromolar range[1].

A key advantage of this compound for in vivo studies is its remarkable selectivity. It has been shown to be over 10,000-fold selective for RIPK1 against a panel of 339 other kinases[1][2]. This high degree of selectivity minimizes the potential for off-target effects that could confound experimental results. While Nec-1s was developed as a more specific alternative to Nec-1, which has known off-target activity against indoleamine-2,3-dioxygenase (IDO), this compound offers an even cleaner profile with no measurable IDO activity[1][4][5][6][7]. Furthermore, this compound has a chiral inactive enantiomer, GSK'962, which can be used as a negative control to confirm that the observed effects are due to on-target RIPK1 inhibition[1].

Enhanced In Vivo Efficacy

The superior in vitro characteristics of this compound translate to greater efficacy in in vivo models. In a TNF-induced sterile shock model in mice, this compound provided complete protection from hypothermia at a dose of 2 mg/kg[1][3]. A significant protective effect was also observed at a lower dose of 0.2 mg/kg[1][8]. In stark contrast, Nec-1 showed minimal protection even at a much higher dose of 10 mg/kg and no effect at 0.2 mg/kg[1]. This demonstrates the significantly improved in vivo potency of this compound.

Pharmacokinetic studies reveal that while Nec-1 may have higher initial exposure, this compound has a longer apparent half-life[1]. Pharmacodynamic modeling predicts that at a dose of 2 mg/kg, this compound can maintain blood concentrations above the level required for 90% inhibition of RIPK1 activity for a longer duration compared to Nec-1[1][2]. This sustained target engagement is a crucial advantage for in vivo experiments.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTargetBiochemical IC50 (Binding Assay)Cellular IC50 (Necroptosis Inhibition)Kinase SelectivityIDO Inhibition
This compound RIPK129 nM[1][2][3]1-4 nM (murine and human cells)[1][2][3][4]>10,000-fold over 339 kinases[1][2]No[1][4]
Nec-1s RIPK1Not explicitly stated, but improved over Nec-1EC50 = 50 nM[9]More specific than Nec-1[6][7]No[6][7]
Nec-1 RIPK12 µM[1]1-2 µM (murine and human cells)[1]Moderate[1]Yes[5][6][7]
Table 2: In Vivo Efficacy in TNF-Induced Sterile Shock Model
CompoundDose (mg/kg, i.p.)Outcome
This compound 2Complete protection from hypothermia[1][3]
0.2Significant protection[1][8]
Nec-1 10Minimal protection[1]
0.2No effect[1]

Experimental Protocols

In Vivo TNF-Induced Sterile Shock Model

Animal Model: C57BL/6 mice[2].

Reagents:

  • Recombinant murine TNF-α

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound or Nec-1s

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)[2]

Procedure:

  • Prepare the inhibitor (this compound or Nec-1s) in the appropriate vehicle.

  • Administer the inhibitor or vehicle to the mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.2, 2, or 10 mg/kg for this compound)[2][8].

  • After a specified pre-treatment time (e.g., 30 minutes), administer a lethal dose of TNF-α in combination with z-VAD-fmk to induce sterile shock.

  • Monitor the core body temperature of the mice at regular intervals to assess the protective effect of the inhibitor against TNF-induced hypothermia.

Immunoblot Analysis of RIPK1 Pathway

Cell Culture:

  • Mouse bone marrow-derived macrophages (BMDMs) or other relevant cell lines (e.g., L929, U937)[1][2].

Procedure:

  • Pre-treat cells with the inhibitor (e.g., 100 nM this compound or 10 µM Nec-1) for a specified time (e.g., 30 minutes)[2].

  • Stimulate the cells with an appropriate agonist (e.g., 50 ng/ml TNF) for various time points (e.g., 5 and 15 minutes)[2].

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of RIPK1 and downstream signaling molecules (e.g., IκB), as well as a loading control (e.g., tubulin)[2].

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

Mandatory Visualization

Necroptosis_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF TNFα TNF->TNFR1 Binds RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome cIAP cIAP1/2 TRAF2->cIAP cIAP->Complex_I MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (oligomer) Necrosome->pMLKL Leads to Necroptosis Necroptosis pMLKL->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits kinase activity Nec1s Nec-1s Nec1s->RIPK1 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Inhibitor_Prep Prepare Inhibitor (this compound or Nec-1s) and Vehicle Administration Administer Inhibitor/Vehicle (i.p. injection) Inhibitor_Prep->Administration Induction Induce Necroptosis (e.g., TNFα + zVAD-fmk) Administration->Induction Monitoring Monitor Phenotype (e.g., body temperature) Induction->Monitoring Tissue_Collection Collect Tissues for Biochemical Analysis Induction->Tissue_Collection At endpoint Data_Analysis Analyze and Compare Treatment Groups Monitoring->Data_Analysis Tissue_Collection->Data_Analysis

References

The Inactive Enantiomer GSK'962: An Essential Negative Control for Validating RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, inflammation, and drug discovery, the specific and selective inhibition of key pathway proteins is paramount. When utilizing potent inhibitors, demonstrating that the observed effects are due to on-target activity is a critical validation step. This guide provides a comparative analysis of the potent and selective RIPK1 inhibitor, GSK2830362 (GSK'362), and its inactive enantiomer, GSK2830962 (GSK'962), highlighting the indispensable role of GSK'962 as a negative control in experimental settings.

GSK'362 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death, and inflammatory signaling. To ensure that the biological effects observed upon treatment with GSK'362 are a direct result of RIPK1 inhibition and not due to off-target activities, its stereoisomer, GSK'962, is employed. As the inactive enantiomer, GSK'962 is structurally identical to GSK'362 but does not inhibit RIPK1 kinase activity, making it the ideal negative control.

Comparative Efficacy in Biochemical and Cellular Assays

Experimental data consistently demonstrates the stark contrast in activity between GSK'362 and its inactive counterpart, GSK'962. In biochemical assays, GSK'362 potently binds to the ATP-binding pocket of RIPK1 and inhibits its kinase activity, while GSK'962 shows no significant activity.[1][2] This differential activity is mirrored in cellular assays of necroptosis.

Assay TypeTarget/Cell LineGSK'362 (Active Enantiomer) IC50GSK'962 (Inactive Enantiomer) IC50Reference
Biochemical Assay
Fluorescent Polarization (FP) Binding AssayHuman RIPK129 nMInactive[1]
ADP-Glo Kinase AssayHuman RIPK18 nMInactive[1]
Cellular Necroptosis Assay
TNF-induced NecroptosisMurine L929 Fibrosarcoma Cells1 nM>1000 nM[1]
TNF-induced NecroptosisHuman U937 Monocytic Cells4 nM>1000 nM[1]
TNF-induced NecroptosisPrimary Murine Bone Marrow-Derived Macrophages (BMDMs)3 nMInactive[1]
TNF/SMAC/zVAD-induced NecroptosisPrimary Human Neutrophils0.9 nMInactive[1]

Table 1: Comparative IC50 values of GSK'362 and GSK'962 in biochemical and cellular assays. The data clearly shows the high potency of GSK'362 and the lack of activity of GSK'962.

In Vivo Validation: TNF-Induced Sterile Shock Model

The essential role of GSK'962 as a negative control is further solidified in preclinical in vivo models. In a mouse model of TNF-induced sterile shock, a condition driven by RIPK1 kinase activity, administration of GSK'362 provided significant protection from hypothermia and lethality.[1][3] In stark contrast, GSK'962, administered at a comparable or even higher dose, conferred no protective effect, unequivocally demonstrating that the in vivo efficacy of GSK'362 is a direct consequence of its on-target inhibition of RIPK1.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design for validating on-target effects, the following diagrams are provided.

RIPK1_Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I TNFR1->ComplexI Recruits TNFa TNFα TNFa->TNFR1 Binds TRADD TRADD RIPK1 RIPK1 Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Forms TRAF2 TRAF2 cIAP12 cIAP1/2 RIPK3 RIPK3 MLKL MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Phosphorylation CellDeath Necroptosis pMLKL->CellDeath Induces Necrosome->MLKL Phosphorylates GSK362 GSK'362 (Active) GSK362->RIPK1 Inhibits GSK962 GSK'962 (Inactive) GSK962->RIPK1 No effect

Diagram 1: RIPK1-mediated necroptosis signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Necroptosis Induction cluster_readout Data Acquisition & Analysis start Seed Cells (e.g., L929, U937) pretreatment Pre-treat with Compound start->pretreatment group1 Vehicle pretreatment->group1 group2 GSK'362 (Active) pretreatment->group2 group3 GSK'962 (Inactive) pretreatment->group3 induce Induce Necroptosis (e.g., TNF + zVAD) group1->induce group2->induce group3->induce measure Measure Cell Viability (e.g., CellTiter-Glo) induce->measure analyze Compare Viability Across Groups measure->analyze

Diagram 2: General experimental workflow for comparing GSK'362 and GSK'962.

Experimental Protocols

In Vitro Necroptosis Assay

Objective: To assess the ability of GSK'362 to inhibit TNF-induced necroptosis in cultured cells compared to its inactive enantiomer, GSK'962.

Materials:

  • L929 or U937 cells

  • Complete culture medium

  • GSK'362 and GSK'962 (dissolved in DMSO)

  • Recombinant human or murine TNFα

  • Pan-caspase inhibitor z-VAD-FMK

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of GSK'362 and GSK'962 in culture medium.

  • Pre-treat the cells with the compounds or vehicle (DMSO) for 30 minutes.

  • Induce necroptosis by adding a combination of TNFα (e.g., 10 ng/mL for L929, 20 ng/mL for U937) and z-VAD-FMK (e.g., 20 µM).

  • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.

In Vivo TNF-Induced Sterile Shock Model

Objective: To evaluate the in vivo efficacy of GSK'362 in a RIPK1-dependent disease model and confirm the lack of efficacy of GSK'962.

Materials:

  • C57BL/6 mice (age and sex-matched)

  • GSK'362 and GSK'962 formulated for intraperitoneal (i.p.) injection

  • Recombinant murine TNFα

  • z-VAD-FMK

  • Sterile phosphate-buffered saline (PBS)

  • Rectal probe for temperature measurement

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Record the baseline body temperature of each mouse.

  • Administer GSK'362 (e.g., 0.2 and 2 mg/kg), GSK'962 (e.g., 20 mg/kg), or vehicle via i.p. injection.[3]

  • After 15 minutes, induce shock by intravenous (i.v.) injection of a combination of murine TNFα (e.g., 1.25 mg/kg) and z-VAD-FMK (e.g., 16.7 mg/kg).[3]

  • Monitor the body temperature of the mice at regular intervals (e.g., every 30 minutes) for up to 3 hours using a rectal probe.[3]

  • Record survival rates over a longer period if required.

  • Compare the changes in body temperature and survival rates between the different treatment groups.

Conclusion

References

A Comparative Guide to the Potency and Selectivity of GSK963 and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor GSK963 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in inflammation, necroptosis, and associated disease models.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is essential for the execution of necroptosis, a form of programmed cell death, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][4][5] This guide focuses on comparing the potency and selectivity of this compound, a highly selective RIPK1 inhibitor, with other widely used or clinically relevant inhibitors.

Data Presentation: Potency and Cellular Activity

The following tables summarize the inhibitory potency of this compound and its counterparts in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in biochemical assays reflects the direct inhibitory effect on the RIPK1 enzyme, while the half-maximal effective concentration (EC50) in cellular assays indicates the compound's efficacy in a biological context.

Table 1: Biochemical Potency of RIPK1 Inhibitors

InhibitorTarget(s)IC50 (Human RIPK1)Assay TypeSource(s)
This compound RIPK129 nMFP binding assay[2][6][7][8]
Necrostatin-1 (Nec-1) RIPK1, IDO~182 nM (EC50)In vitro kinase assay
Ponatinib (B1185) Dual RIPK1/RIPK3, Multi-kinaseNot explicitly stated for RIPK1 alone, potent dual inhibitorIn vitro kinase assays[9][10]
GSK2982772 RIPK116 nMADP-Glo[11][12]
DNL747 (SAR443060) RIPK1Not publicly disclosedNot publicly disclosed[1][13][14]

Table 2: Cellular Activity of RIPK1 Inhibitors (Necroptosis Inhibition)

InhibitorCell LineEC50/IC50Inducing StimulusSource(s)
This compound Human U937 cells4 nMTNF + zVAD[2][15]
Murine L929 cells1 nMTNF + zVAD[2][15]
Necrostatin-1 (Nec-1) Human Jurkat cells490 nM (EC50)TNF-α
Ponatinib Murine iBMMs7 nMLPS + zVAD.fmk[9]
GSK2982772 Human U937 cells6.3 nMTNFα/QVD-Oph[12]
Murine L929 cells1.3 µMTNFα/QVD-Oph[12]

Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of the intended target.

Table 3: Kinase Selectivity of RIPK1 Inhibitors

InhibitorSelectivity ProfileSource(s)
This compound >10,000-fold selective for RIPK1 over a panel of 339 other kinases. Lacks measurable activity against IDO.[6][7][15][16]
Necrostatin-1 (Nec-1) Known to inhibit Indoleamine 2,3-dioxygenase (IDO), complicating interpretation of in vivo studies. May have other off-target effects on kinases like PAK1 and PKAcα.[17][18][19]
Ponatinib A multi-kinase inhibitor targeting BCR-ABL, SRC, VEGFR, FGFR, and PDGFR families in addition to RIPK1 and RIPK3.[20][21][22]
GSK2982772 >1,000-fold selectivity for RIPK1 over a panel of over 339 kinases.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compounds to the wells of a 384-well plate.

  • Prepare a reaction mixture containing the RIPK1 enzyme and MBP substrate in the assay buffer.

  • Add the enzyme/substrate mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a dose-response curve.[23][24]

Cellular Necroptosis Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells. A decrease in the luminescent signal corresponds to an increase in cell death.

Materials:

  • Human (e.g., U937) or murine (e.g., L929) cells

  • TNF-α (Tumor Necrosis Factor-alpha)

  • zVAD-FMK (a pan-caspase inhibitor)

  • Test compounds (e.g., this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in an opaque-walled 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α and zVAD-FMK to the wells.

  • Incubate the plates for 24 hours at 37°C.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent protection against necroptosis and determine the EC50 value.[3]

Mandatory Visualization

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).

RIPK1_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Casp8, RIPK1) Complex_I->Complex_IIa Casp8 inactive Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Casp8 inhibited Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_Kinase_Activity RIPK1 Kinase Activity Complex_IIb->RIPK1_Kinase_Activity Necroptosis Necroptosis RIPK1_Kinase_Activity->Necroptosis This compound This compound This compound->RIPK1_Kinase_Activity Inhibits

Caption: RIPK1 signaling upon TNFα stimulation.

Experimental Workflow for Potency Determination

This diagram outlines the general workflow for determining the potency of a RIPK1 inhibitor.

Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Setup (Biochemical or Cellular) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Signal_Detection Signal Detection (Luminescence, Fluorescence, etc.) Incubation->Signal_Detection Data_Analysis Data Analysis (IC50/EC50 Determination) Signal_Detection->Data_Analysis

Caption: Experimental workflow for potency determination.

Conclusion

This compound stands out as a highly potent and selective RIPK1 inhibitor, demonstrating low nanomolar efficacy in both biochemical and cellular assays.[2][6][15] Its exceptional selectivity, with over 10,000-fold preference for RIPK1 over a vast panel of other kinases and a lack of IDO inhibition, makes it a superior tool for specifically probing the function of RIPK1 kinase activity in various biological systems.[6][7][15][16] In contrast, while Necrostatin-1 has been a foundational tool in the field, its off-target activity against IDO necessitates careful interpretation of experimental results.[17][18][19] Ponatinib, a potent inhibitor of necroptosis, is a multi-kinase inhibitor, and its effects cannot be solely attributed to RIPK1 inhibition.[20][21][22] For researchers requiring a highly specific and potent antagonist of RIPK1 kinase-mediated necroptosis, this compound represents a best-in-class option.

References

GSK963 vs. Necrostatin-1: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of necroptosis, a form of regulated cell death, has been significantly advanced by the development of small molecule inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1). Among the most utilized inhibitors are Necrostatin-1 (Nec-1) and the more recently developed GSK963. While both effectively inhibit RIPK1, their off-target effect profiles differ significantly, a critical consideration for the accurate interpretation of experimental results and for therapeutic development. This guide provides an objective comparison of the off-target effects of this compound and Necrostatin-1, supported by experimental data and detailed methodologies.

Executive Summary

This compound emerges as a significantly more specific inhibitor of RIPK1 compared to Necrostatin-1. The primary off-target liability of Necrostatin-1 is its potent inhibition of indoleamine-2,3-dioxygenase (IDO), an immunomodulatory enzyme.[1][2][3][4] This dual activity can confound experimental outcomes, particularly in immunological and inflammatory studies. This compound, in contrast, demonstrates exquisite selectivity for RIPK1, with minimal off-target kinase activity and no reported inhibition of IDO.[1][5]

Data Presentation: Quantitative Comparison of Off-Target Effects

The following table summarizes the key differences in the off-target profiles of this compound and Necrostatin-1 based on available quantitative data.

FeatureThis compoundNecrostatin-1References
Primary Target RIPK1RIPK1[6][7]
RIPK1 IC50 29 nM~180-490 nM[6][8]
Kinase Selectivity >10,000-fold selective for RIPK1 over 339 other kinases (<50% inhibition at 10 µM)Known to have off-target effects on other kinases (e.g., PAK1, PKAcα)[1][3][5]
IDO Inhibition No measurable activityYes, potent inhibitor[1][2][3][4][5]
Other Off-Target Effects Not well-documented- Prevents ferroptosis (RIPK1/IDO-independent) - High doses inhibit T-cell proliferation (RIPK1-independent)[3][9][10]
Available Controls Inactive enantiomer (GSK962)- Necrostatin-1s (Nec-1s): More specific for RIPK1, no IDO activity - Necrostatin-1i (Nec-1i): Inactive for RIPK1 at low concentrations, but inhibits IDO and can inhibit RIPK1 at higher concentrations[1][3][4][11][12]

Signaling Pathways

The following diagram illustrates the primary signaling pathway of RIPK1 in necroptosis and highlights the key off-target interaction of Necrostatin-1 with the IDO pathway.

cluster_0 Necroptosis Pathway cluster_1 Tryptophan Catabolism TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 binds TRADD/FADD/Casp8 TRADD/FADD/Casp8 TNFR1->TRADD/FADD/Casp8 recruits RIPK1 RIPK1 TRADD/FADD/Casp8->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces Tryptophan Tryptophan IDO IDO Tryptophan->IDO substrate Kynurenine Kynurenine IDO->Kynurenine catalyzes This compound This compound This compound->RIPK1 inhibits Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 inhibits Necrostatin-1->IDO inhibits (off-target)

Fig. 1: Signaling pathways affected by this compound and Necrostatin-1.

Experimental Protocols

To aid researchers in designing robust experiments that account for potential off-target effects, this section details key methodologies for their assessment.

Kinase Selectivity Profiling

This method is crucial for determining the specificity of a kinase inhibitor against a broad panel of other kinases.

Objective: To quantify the inhibitory activity of this compound or Necrostatin-1 against a large number of kinases to assess selectivity.

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor (e.g., this compound or Necrostatin-1) in a suitable solvent like DMSO.

  • Kinase Panel: Utilize a commercial service (e.g., Reaction Biology Corp) that offers a large panel of purified, active kinases (e.g., 339 kinases as used for this compound).[1]

  • Assay Format: A common format is a radiometric assay using P33-labeled ATP.

  • Procedure:

    • The inhibitor is typically tested at a single high concentration (e.g., 10 µM) in duplicate.[1]

    • The kinase, substrate, and labeled ATP are incubated with the inhibitor.

    • The amount of incorporated radiolabel into the substrate is measured, which corresponds to kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). A compound is generally considered selective if it shows less than 50% inhibition against off-target kinases at a concentration significantly higher than its on-target IC50.

Start Start Inhibitor_Stock Prepare Inhibitor Stock Start->Inhibitor_Stock Kinase_Panel Select Kinase Panel (e.g., 339 kinases) Inhibitor_Stock->Kinase_Panel Assay_Plate Plate Kinases Kinase_Panel->Assay_Plate Add_Inhibitor Add Inhibitor (e.g., 10 µM) Assay_Plate->Add_Inhibitor Add_Substrate_ATP Add Substrate & P33-ATP Add_Inhibitor->Add_Substrate_ATP Incubate Incubate Add_Substrate_ATP->Incubate Measure_Activity Measure Radioactivity Incubate->Measure_Activity Analyze_Data Calculate % Inhibition Measure_Activity->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular context, which can help confirm on-target and identify off-target binding.[13][14]

Objective: To determine if this compound or Necrostatin-1 binds to and stabilizes RIPK1 or other proteins in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of the target protein (e.g., RIPK1) remaining in the soluble fraction is quantified. This can be done by:

    • Western Blotting: A lower-throughput method.[13]

    • High-Throughput Immunoassays: Such as AlphaLISA or reporter-based systems for faster screening.[15]

    • Mass Spectrometry (MS-CETSA): For an unbiased, proteome-wide analysis of off-target binding.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Proteomics-Based Off-Target Identification

Global proteomics can provide an unbiased view of a compound's impact on the cellular proteome, revealing off-target effects that are not limited to kinase inhibition.[16][17][18][19]

Objective: To identify unintended changes in protein abundance or post-translational modifications following treatment with this compound or Necrostatin-1.

Methodology:

  • Cell Culture and Treatment: Treat cells with the inhibitor and appropriate controls (e.g., vehicle, inactive analog).

  • Protein Extraction and Digestion: Lyse the cells, extract the total proteome, and digest proteins into peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate and analyze the peptides using high-resolution mass spectrometry.

  • Data Analysis:

    • Identify and quantify thousands of proteins across different treatment conditions.

    • Perform statistical analysis to identify proteins that show significant changes in abundance.

    • Bioinformatics analysis can then be used to determine if these changes are linked to known off-target pathways.

Conclusion and Recommendations

For researchers investigating the role of RIPK1-mediated necroptosis, the choice of inhibitor is critical. This compound offers a significant advantage in terms of specificity, making it a superior tool for dissecting the precise functions of RIPK1 kinase activity without the confounding off-target effects associated with Necrostatin-1.[1]

When using Necrostatin-1, it is imperative to include proper controls to account for its off-target activities. The use of Necrostatin-1s, which lacks IDO inhibitory activity, is highly recommended to confirm that the observed effects are indeed mediated by RIPK1 inhibition.[3][4] Additionally, employing an inactive control like GSK962 for this compound experiments can further strengthen the evidence for on-target effects.[1] By carefully selecting inhibitors and employing rigorous experimental designs that include the methodologies outlined in this guide, researchers can enhance the reliability and interpretability of their findings in the complex field of cell death and inflammation.

References

GSK963: A Highly Selective RIP1 Kinase Inhibitor Devoid of Indoleamine-2,3-Dioxygenase (IDO) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with a specific focus on its lack of activity against the immunomodulatory enzyme Indoleamine-2,3-Dioxygenase (IDO). This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Introduction

This compound is a chiral small molecule that has emerged as a valuable tool for studying necroptosis and RIPK1-mediated inflammation.[1][2] Its high potency and selectivity for RIPK1 distinguish it from other kinase inhibitors.[3][4][5] A key feature of this compound is its inertness towards Indoleamine-2,3-dioxygenase (IDO), an enzyme of significant interest in immuno-oncology and autoimmune diseases.[1][2] IDO is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism.[6][7] By depleting tryptophan and generating bioactive metabolites, IDO plays a crucial role in suppressing T-cell function and promoting immune tolerance.[6][8][9] The off-target inhibition of IDO by some kinase inhibitors, such as the first-generation RIPK1 inhibitor Necrostatin-1 (Nec-1), has complicated the interpretation of experimental results.[2] this compound's lack of IDO activity, therefore, represents a significant advantage for researchers investigating RIPK1-specific signaling pathways.[1][2]

Comparative Analysis of Inhibitor Activity

The following table summarizes the inhibitory activity of this compound against RIPK1 and IDO1, in comparison to known selective IDO1 inhibitors. This quantitative data clearly demonstrates the specific and potent action of this compound on its intended target, alongside its negligible effect on IDO1.

CompoundTargetIC50 / ActivityReference
This compound RIPK1 29 nM (in FP binding assay)[1][3][4]
IDO1 Lacks measurable activity (at 10 µM)[1][2]
EpacadostatIDO110 nM - 71.8 nM[8][10][11][12]
Linrodostat (BMS-986205)IDO11.1 nM - 9.5 nM[1][7][13]
Indoximod (L-isomer)IDO1Ki: 19 µM (competitive inhibitor); IC50: ~70 nM (mTORC1 relief)[14][15][16]

Experimental Protocols

To facilitate the independent verification of these findings, detailed methodologies for assessing both RIPK1 and IDO1 activity are provided below.

RIPK1 Kinase Inhibition Assay (Fluorescence Polarization - FP)

This assay measures the binding affinity of an inhibitor to the ATP-binding pocket of RIPK1.

Materials:

  • Recombinant human RIPK1 kinase domain

  • Fluorescently labeled tracer molecule that binds to the ATP pocket

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add a fixed concentration of recombinant RIPK1 kinase domain to each well of the microplate.

  • Add the serially diluted compounds to the wells containing the RIPK1 enzyme.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Add a fixed concentration of the fluorescently labeled tracer to each well.

  • Incubate for another defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Indoleamine-2,3-Dioxygenase (IDO1) Enzymatic Activity Assay (Absorbance-based)

This assay quantifies the enzymatic activity of IDO1 by measuring the production of its downstream product, kynurenine.[17][18]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene (B1212753) blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • This compound and known IDO1 inhibitors (e.g., Epacadostat)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 480 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, and L-tryptophan.

  • Prepare serial dilutions of this compound and control IDO1 inhibitors.

  • Add the recombinant IDO1 enzyme to the wells of a microplate.

  • Add the serially diluted compounds to the wells containing the enzyme and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA, which also hydrolyzes the initial product N-formylkynurenine to kynurenine.

  • Incubate at 50°C for 30 minutes to ensure complete hydrolysis.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

  • The concentration of kynurenine is determined from a standard curve, and the percentage of IDO1 inhibition is calculated for each compound concentration to determine the IC50 value.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

IDO_Signaling_Pathway cluster_tcell T-Cell Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int IDO1 IDO1 Tryptophan_int->IDO1 GCN2 GCN2 Kinase Activation Tryptophan_int->GCN2 Depletion leads to mTOR_inhibition mTOR Pathway Inhibition Tryptophan_int->mTOR_inhibition Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->GCN2 Metabolites activate TCell_Anery T-Cell Anergy & Apoptosis GCN2->TCell_Anery mTOR_inhibition->TCell_Anery

Caption: The IDO1 signaling pathway.

IDO_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - IDO1 Enzyme - L-Tryptophan - Buffers & Cofactors start->reagents compounds Prepare Serial Dilutions: - this compound - Control IDO Inhibitor start->compounds reaction_setup Set up Reaction in 96-well Plate: - Add IDO1 Enzyme - Add Diluted Compounds reagents->reaction_setup compounds->reaction_setup incubation1 Pre-incubation reaction_setup->incubation1 start_reaction Initiate Reaction with Substrate Mix incubation1->start_reaction incubation2 Incubate at 37°C start_reaction->incubation2 stop_reaction Stop Reaction with TCA (Hydrolyzes NFK to Kynurenine) incubation2->stop_reaction color_development Add Ehrlich's Reagent stop_reaction->color_development measurement Measure Absorbance at 480 nm color_development->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for an IDO1 enzymatic inhibition assay.

Conclusion

The experimental data unequivocally demonstrate that this compound is a highly selective inhibitor of RIPK1 kinase with no measurable off-target activity against IDO1. This makes this compound a superior tool compound compared to less selective inhibitors for elucidating the specific roles of RIPK1 in cellular processes and disease models. For researchers in the fields of inflammation, immunology, and oncology, the use of this compound can provide more precise and reliable insights into RIPK1-dependent signaling, free from the confounding effects of IDO1 inhibition.

References

GSK963: Unrivaled Specificity for RIPK1 Kinase in Necroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the specificity of a chemical probe is paramount. For researchers investigating the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptosis and other inflammatory pathways, GSK963 has emerged as a highly potent and selective inhibitor. This guide provides an objective comparison of this compound with other commonly used RIPK1 inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Unprecedented Potency and Selectivity

This compound is a chiral small-molecule inhibitor that demonstrates exceptional potency against RIPK1. Biochemical assays reveal that this compound is significantly more potent than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1).[1] In a fluorescence polarization (FP) binding assay, this compound exhibited an IC50 of 29 nM, a marked improvement over Nec-1's IC50 of 2 µM.[1] This enhanced potency was further confirmed in an ADP-Glo kinase assay, which measures the enzyme's autophosphorylation. In this assay, this compound demonstrated an IC50 of 8 nM (with a tight binding fit yielding 0.8 nM), while Nec-1's IC50 was 1 µM.[1]

Crucially, this compound possesses an inactive enantiomer, GSK'962, which is structurally identical but shows no inhibitory activity against RIPK1.[1] This provides researchers with an invaluable negative control to confirm that the observed biological effects are indeed due to the specific inhibition of RIPK1 and not off-target activities.

The superior potency of this compound also translates to cellular assays. It effectively blocks necroptosis in both murine and human cell lines with IC50 values in the low nanomolar range (1 nM in L929 mouse cells and 4 nM in U937 human cells).[1] In stark contrast, its inactive enantiomer, GSK'962, was at least 1000-fold less potent in these cellular assays.[1]

Kinome-Wide Selectivity Profile

A key advantage of this compound is its exquisite selectivity for RIPK1. A comprehensive kinome scan against a panel of 339 other kinases demonstrated that at a concentration of 10 µM, this compound showed less than 50% inhibition against all other kinases tested.[1][2] This greater than 10,000-fold selectivity minimizes the potential for confounding off-target effects, a common concern with kinase inhibitors.[3][4] Furthermore, unlike Nec-1, this compound does not inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, further highlighting its specific mode of action.[1][2]

Comparative Analysis of RIPK1 Inhibitors

To provide a clear perspective on the advantages of this compound, the following table summarizes the inhibitory potency of this compound in comparison to other well-known RIPK1 inhibitors.

InhibitorAssay TypeTargetIC50Reference
This compound FP Binding Assay RIPK1 29 nM [1]
This compound ADP-Glo Kinase Assay RIPK1 8 nM (0.8 nM tight fit) [1]
Necrostatin-1 (Nec-1)FP Binding AssayRIPK12 µM[1]
Necrostatin-1 (Nec-1)ADP-Glo Kinase AssayRIPK11 µM[1]
Necrostatin-1s (Nec-1s)Cellular Necroptosis AssayRIPK150 nM[5]
GSK'962 (inactive enantiomer)FP Binding AssayRIPK1No activity[1]
GSK'962 (inactive enantiomer)ADP-Glo Kinase AssayRIPK1No activity[1]

Experimental Validation: Methodologies

The robust validation of this compound's specificity relies on well-defined biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: A primary reaction mixture is prepared containing 10 nM GST-RIPK1 (amino acids 1-375) and 50 µM ATP in a buffer solution (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.5 mg/ml BSA, and 0.02% CHAPS).[1]

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound, GSK'962, Nec-1) are added to the reaction wells.

  • Initiation and Incubation: The kinase reaction is initiated by adding the enzyme and ATP to the wells and incubated for 4 hours at room temperature.[1]

  • ADP Detection: An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[6][7]

  • Luminescence Measurement: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes before measuring the luminescence.[6][7]

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding affinity of an inhibitor to the ATP-binding pocket of RIPK1.

Protocol:

  • Reagent Preparation: The assay is performed with 10 nM of purified GST-RIPK1 (amino acids 1-375) and 5 nM of a fluorescently labeled ATP-competitive ligand.[1]

  • Inhibitor Competition: Increasing concentrations of the unlabeled test compounds are added to the wells containing the RIPK1 enzyme and the fluorescent ligand.[8]

  • Incubation: The reaction is incubated for a defined period (e.g., 10 minutes) to allow for binding equilibrium to be reached.[8]

  • Polarization Measurement: The fluorescence polarization is measured using a suitable plate reader. The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the inhibitor.[8]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the RIPK1-mediated necroptosis signaling pathway and a typical experimental workflow.

RIPK1_Signaling_Pathway RIPK1-Mediated Necroptosis Signaling Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_complexII Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination & Activation RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Translocation TNFa TNFa TNFa->TNFR1 This compound This compound This compound->RIPK1_II Inhibition

A simplified diagram of the RIPK1-mediated necroptosis signaling pathway.

Experimental_Workflow Experimental Workflow for Inhibitor Specificity cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ADP_Glo ADP-Glo Kinase Assay Data_Analysis Data Analysis & Specificity Validation ADP_Glo->Data_Analysis FP_Assay Fluorescence Polarization Binding Assay FP_Assay->Data_Analysis Kinome_Scan Kinome Scan Kinome_Scan->Data_Analysis Necroptosis_Assay Cellular Necroptosis Assay (e.g., L929, U937 cells) Necroptosis_Assay->Data_Analysis RIPK1_Inhibitors RIPK1 Inhibitors (this compound, Nec-1, etc.) RIPK1_Inhibitors->ADP_Glo RIPK1_Inhibitors->FP_Assay RIPK1_Inhibitors->Kinome_Scan RIPK1_Inhibitors->Necroptosis_Assay

A general workflow for validating the specificity of RIPK1 kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GSK963

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the responsible management and disposal of chemical reagents like GSK963 are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a potent and selective RIP1 kinase inhibitor. Adherence to these procedures is crucial for minimizing risks and maintaining compliance with safety regulations.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is the foundation for its safe handling and disposal.

PropertyValue
Chemical Formula C₁₄H₁₈N₂O[1][2]
Molecular Weight 230.31 g/mol [2][3]
Appearance Solid[1]
Solubility Soluble in DMSO and Acetonitrile.[1] Insoluble in water.[3]
Storage Recommended to be stored as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[4]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of generating dust from the solid form, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the disposal of this compound. Note: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have distinct requirements.

Step 1: Initial Assessment and Waste Segregation
  • Review Institutional Guidelines: Before beginning any disposal process, thoroughly review your organization's chemical waste management plan.

  • Waste Characterization: Identify all waste streams containing this compound. This includes pure solid compound, solutions, and contaminated labware.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]

Step 2: Containment of this compound Waste
  • Solid Waste:

    • Carefully collect any solid this compound waste, avoiding the generation of dust.

    • Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • Common solvents for this compound include DMSO.[1][3] Ensure the waste container is compatible with the solvent used.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.

    • Dispose of these materials in a designated solid chemical waste container.[6] For chemically contaminated sharps like needles or broken glass, use a designated puncture-resistant sharps container.[5]

Step 3: Labeling and Storage of Waste
  • Clear Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information (e.g., "Toxic," "Irritant").

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup.

Step 4: Final Disposal
  • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.[6]

  • DO NOT dispose of this compound down the sink or in the regular trash.[5]

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established best practices for the disposal of potent, small-molecule inhibitors used in research. The principles of waste segregation, proper containment, and clear labeling are fundamental to laboratory safety.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GSK963_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment cluster_final Final Disposal PPE Don Appropriate PPE Review Review Institutional EHS Guidelines PPE->Review Solid Solid this compound Waste Review->Solid Liquid This compound Solutions Review->Liquid Contaminated Contaminated Labware Review->Contaminated SolidContainer Seal in Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Container Liquid->LiquidContainer SharpsContainer Seal in Labeled Sharps Container Contaminated->SharpsContainer Storage Store in Designated Waste Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for EHS Pickup Storage->Pickup

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling GSK963

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of GSK963, a potent and selective inhibitor of RIP1 kinase. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required when handling this compound. The following table summarizes the necessary PPE and its purpose.

PPE CategorySpecific EquipmentPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection N95 respirator or higher (if handling outside of a ventilated enclosure)Prevents inhalation of the powdered compound.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for both safety and maintaining the efficacy of this compound.

Engineering Controls

To minimize exposure risk, it is highly recommended to handle the solid form of this compound within a ventilated enclosure, such as a chemical fume hood.

Hygiene Measures

Always wash hands thoroughly after handling this compound, even if gloves were worn. Avoid eating, drinking, or smoking in laboratory areas where chemicals are handled.

Storage

This compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, consult the supplier's data sheet for optimal temperature conditions.

Disposal Plan

All waste contaminated with this compound, including empty containers, unused solutions, and materials used for spill cleanup, must be treated as hazardous chemical waste.

  • Waste Segregation : Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Disposal : Dispose of chemical waste through a licensed disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound from receipt to disposal.

A Receipt and Inspection of this compound B Don Personal Protective Equipment (PPE) A->B C Preparation of Stock Solution (in fume hood) B->C D Experimental Use C->D E Decontamination of Work Area D->E F Segregation of Contaminated Waste D->F E->F H Doffing and Disposal of PPE E->H G Proper Disposal of Hazardous Waste F->G I Hand Washing H->I

Caption: Standard workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.